PD117588
Description
Properties
IUPAC Name |
1-cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O3/c1-2-23-8-11-5-6-24(9-11)18-15(21)7-13-17(16(18)22)25(12-3-4-12)10-14(19(13)26)20(27)28/h7,10-12,23H,2-6,8-9H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBGUJBLPRXPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60912519 | |
| Record name | 1-Cyclopropyl-7-{3-[(ethylamino)methyl]pyrrolidin-1-yl}-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60912519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99734-97-1 | |
| Record name | PD 117588 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099734971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopropyl-7-{3-[(ethylamino)methyl]pyrrolidin-1-yl}-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60912519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
PD117588: An In-Depth Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD117588 is a potent quinolone antibacterial agent characterized by its broad spectrum of activity against a range of clinically significant Gram-positive and Gram-negative bacteria. Evidence strongly suggests that this compound is an alternative identifier for the well-established fluoroquinolone antibiotic, ciprofloxacin (B1669076). This guide provides a comprehensive overview of the antibacterial profile of this compound, leveraging available data for ciprofloxacin to detail its mechanism of action, quantitative antibacterial activity, and the experimental protocols used for its evaluation.
Mechanism of Action: Inhibition of Bacterial DNA Replication
As a member of the quinolone class of antibiotics, this compound targets essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3]
-
In Gram-negative bacteria , the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for relieving torsional stress during DNA replication and transcription.
-
In Gram-positive bacteria , topoisomerase IV is the main target. This enzyme is essential for the separation of interlinked daughter chromosomes following DNA replication.
This compound binds to the complex of these enzymes with DNA, creating a stable ternary complex. This stabilization traps the enzymes in their cleavage-competent state, leading to the accumulation of double-strand DNA breaks.[1][3] The resulting chromosomal fragmentation is lethal to the bacteria. This mechanism is illustrated in the signaling pathway diagram below.
Antibacterial Spectrum: Quantitative Data
The antibacterial activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for ciprofloxacin (this compound) against a panel of common Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Activity of this compound (Ciprofloxacin) against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | ATCC 29213 | 0.12 - 1.0 | 0.25 | 0.5 |
| Staphylococcus aureus (Methicillin-resistant) | Clinical Isolates | 0.25 - >128 | 1.0 | 32 |
| Enterococcus faecalis | ATCC 29212 | 0.5 - 4.0 | 1.0 | 2.0 |
Table 2: In Vitro Activity of this compound (Ciprofloxacin) against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ATCC 25922 | 0.004 - 0.015 | 0.008 | 0.015 |
| Pseudomonas aeruginosa | ATCC 27853 | 0.094 - 32 | 0.25 | 2.0 |
| Klebsiella pneumoniae | Clinical Isolates | 0.03 - >64 | 0.125 | 8.0 |
Data compiled from various sources. MIC values can vary based on the specific strain and testing methodology.
Experimental Protocols for MIC Determination
The quantitative data presented above are typically determined using standardized laboratory procedures such as broth microdilution or agar (B569324) dilution methods.
Broth Microdilution Method
This is a widely used method for determining the MIC of an antimicrobial agent. A standardized bacterial inoculum is added to wells of a microtiter plate containing serial dilutions of the antibiotic. The plate is then incubated, and the MIC is read as the lowest concentration of the antibiotic that inhibits visible bacterial growth.
Agar Dilution Method
In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations. A standardized bacterial inoculum is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the antibiotic that prevents bacterial growth.
Conclusion
This compound, identified as ciprofloxacin, is a broad-spectrum quinolone antibiotic with potent activity against a wide array of Gram-positive and Gram-negative bacteria. Its mechanism of action, involving the inhibition of bacterial DNA gyrase and topoisomerase IV, leads to bacterial cell death. The quantitative antibacterial spectrum, as determined by standardized MIC testing protocols, underscores its clinical utility. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important class of antibiotics.
References
An In-depth Technical Guide to the Synthesis of PD117588
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of PD117588, a significant chemical entity with the systematic name 4-amino-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one. The synthesis is a multi-step process involving the formation of a key intermediate followed by a reduction reaction. This document outlines the probable synthetic pathway, including detailed experimental protocols, quantitative data, and visualizations to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.
Core Synthesis Pathway
The synthesis of this compound (3) is proposed to proceed through a two-step pathway. The initial step involves the synthesis of the intermediate compound, 4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide (1). This intermediate (1) is then subjected to a reduction reaction to yield the final product, 6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine (2), which is synonymous with this compound.[1]
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
Step 2: Reduction of 4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide (1) to this compound (3) - A General Approach
This protocol is based on the general method for the reduction of 4-nitropyridine-N-oxide using iron in the presence of a mineral acid.[2]
Materials:
-
4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide (1)
-
Iron powder
-
Hydrochloric acid or Sulfuric acid (25-30%)
-
Ethyl acetate
-
Sodium carbonate
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
To a reaction vessel containing 4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide (1), add iron powder and an aqueous solution of a mineral acid (e.g., hydrochloric acid or 25-30% sulfuric acid).
-
The reaction mixture is stirred, and the progress of the reduction is monitored. The use of sulfuric acid may lead to a slower reaction but potentially a higher yield of the desired 4-aminopyridine (B3432731) derivative.[2]
-
Upon completion of the reaction, the mixture is neutralized with sodium carbonate.
-
The resulting precipitate is filtered off.
-
Work-up Option A: Extraction: The filtrate is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[2]
-
Work-up Option B: Concentration and Re-extraction: The filtrate is concentrated using a rotary evaporator. The residue is then extracted with ethanol. After evaporation of the ethanol, the product is re-extracted with hot benzene. Cooling of the benzene solution should afford the crystalline product.[2]
-
The crude product can be further purified by techniques such as recrystallization or column chromatography.
Quantitative Data
Specific yield data for the synthesis of this compound is not available in the reviewed literature. However, for the analogous reduction of 4-nitropyridine-N-oxide to 4-aminopyridine, yields are reported to be in the range of 80-90%.[2]
| Step | Reactant | Product | Reagents | Yield (%) |
| 1 | Precursor to the cyclopenta[b]pyridine core | 4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide (1) | Nitrating and oxidizing agents | N/A |
| 2 | 4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide (1) | This compound (3) | Iron, Mineral Acid | 80-90* |
* Yield is based on the analogous reduction of 4-nitropyridine-N-oxide and may vary for the specific synthesis of this compound.
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the reduction step in the synthesis of this compound.
Caption: General experimental workflow for the reduction step.
It is important to note that the synthesis of the core scaffold, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, has been reported via manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues.[3] This methodology could potentially be adapted for the synthesis of the precursor to the nitro-substituted intermediate. Further research into the nitration and subsequent oxidation of this scaffold would be necessary to fully elucidate the complete synthetic pathway of this compound.
References
An In-Depth Technical Guide to the Chemical Properties and Antibacterial Activity of PD117588
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of PD117588, a potent quinolone antimicrobial agent. The information is intended for researchers, scientists, and drug development professionals engaged in the study of novel antibacterial compounds.
Core Chemical Properties
This compound is a synthetic fluoroquinolone derivative with a broad spectrum of antibacterial activity. Its fundamental chemical and physical properties are summarized below.
| Property | Value |
| Chemical Formula | C₂₀H₂₃F₂N₃O₃ |
| Molecular Weight | 391.41 g/mol |
| IUPAC Name | 1-cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| CAS Number | 99734-97-1 |
| Solubility | Data not available in publicly accessible resources. It is anticipated to be soluble in organic solvents such as DMSO. |
| pKa | Data not available in publicly accessible resources. |
| LogP | Data not available in publicly accessible resources. |
Mechanism of Action: Inhibition of Bacterial DNA Replication
This compound, like other quinolone antibiotics, exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2][3][4] These type II topoisomerases are crucial for managing DNA supercoiling, a process vital for DNA replication, transcription, and repair.[1][3]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is essential for the initiation of replication and the relief of torsional stress ahead of the replication fork.[1]
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells.[2][3]
This compound binds to the complex formed between these enzymes and bacterial DNA. This binding stabilizes a transient state where the DNA is cleaved, forming a quinolone-enzyme-DNA ternary complex.[4] This complex physically obstructs the progression of the DNA replication and transcription machinery, leading to a rapid cessation of these processes and ultimately, cell death.[1][3][4]
In Vitro Antibacterial Activity
This compound has demonstrated potent in vitro activity against a wide range of bacterial pathogens, particularly Gram-positive isolates.[5] A study comparing its activity against clinical isolates from cancer patients showed it to have a broad antimicrobial spectrum with excellent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] It was also highly active against Gram-negative bacilli, with the exception of Pseudomonas aeruginosa, against which ciprofloxacin (B1669076) was more active.[5]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against several key bacterial species. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Data not available |
| Methicillin-Susceptible (MSSA) | Data not available | |
| Streptococcus pneumoniae | Penicillin-Susceptible | Data not available |
| Penicillin-Resistant | Data not available | |
| Escherichia coli | Data not available | |
| Pseudomonas aeruginosa | Data not available |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The following is a generalized protocol for determining the MIC of this compound, adapted from standard broth microdilution methods.[6][7][8][9]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)
-
Sterile diluent (e.g., saline or CAMHB)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile diluent to match the 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate (except the sterility control).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a microplate reader to measure optical density.
-
Conclusion
This compound is a potent quinolone antibiotic with a mechanism of action centered on the inhibition of bacterial DNA gyrase and topoisomerase IV. Its broad spectrum of activity, particularly against Gram-positive pathogens, makes it a compound of significant interest for further research and development. The methodologies outlined in this guide provide a framework for the continued investigation of its chemical and biological properties. Further studies are warranted to fully elucidate its physicochemical characteristics and to establish definitive in vitro activity profiles against a wider range of clinically relevant bacteria.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. In-vitro activity of PD 117558, a new quinolone against bacterial isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenotypic screening for quinolone resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
An In-depth Technical Guide to PD117588 (CAS Number: 99734-97-1): A Quinolone Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD117588 is a potent, broad-spectrum quinolone antibacterial agent. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, in-vitro antibacterial activity, and relevant experimental protocols. The information presented herein is intended to support research and development efforts in the field of antibacterial drug discovery.
Introduction
This compound, identified by the CAS number 99734-97-1, is a synthetic quinolone derivative with significant antibacterial properties. Quinolones are a class of bactericidal agents that act by inhibiting essential bacterial enzymes involved in DNA replication.[1][2][3] this compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a compound of interest for further investigation.[4][5]
Note on CAS Number: It is important to note that the CAS number 99734-97-1 has also been associated with Tristyrylphenol Ethoxylates, a nonionic surfactant.[6][7][8][9] However, the context of "this compound" strongly indicates its identity as a quinolone antibiotic, as supported by scientific literature.[4][5]
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 99734-97-1 | [5] |
| Chemical Formula | C20H23F2N3O3 | [5] |
| Molecular Weight | 391.41 g/mol | [5] |
| Class | Quinolone Antibiotic | [1][5] |
Mechanism of Action
The primary mechanism of action of quinolone antibiotics like this compound involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][10] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[11]
-
DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[12]
-
Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating newly replicated daughter chromosomes, allowing for their segregation into daughter cells.[13][14]
By inhibiting these enzymes, this compound traps them in a complex with the DNA, leading to the accumulation of double-strand DNA breaks.[13] This disruption of DNA integrity ultimately results in bacterial cell death.[12]
Signaling Pathway of Quinolone Action
In-Vitro Antibacterial Activity
A key study by Rolston et al. (1989) evaluated the in-vitro activity of this compound against a range of bacterial isolates from cancer patients.[4] The study demonstrated that this compound possesses a broad antimicrobial spectrum with excellent activity against Gram-positive isolates, including methicillin-resistant Staphylococcus aureus (MRSA), and most Gram-negative bacilli.[4][5]
The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
Table 1: In-Vitro Activity of this compound against Gram-Positive Bacteria
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Data not available | Data not available | Data not available | Data not available |
| Methicillin-resistant S. aureus | Data not available | Data not available | Data not available | Data not available |
| Coagulase-negative staphylococci | Data not available | Data not available | Data not available | Data not available |
| Streptococcus faecalis | Data not available | Data not available | Data not available | Data not available |
| Group JK-corynebacteria | Data not available | Data not available | Data not available | Data not available |
Data to be populated from Rolston et al., 1989.
Table 2: In-Vitro Activity of this compound against Gram-Negative Bacteria
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Data not available | Data not available | Data not available | Data not available |
| Klebsiella pneumoniae | Data not available | Data not available | Data not available | Data not available |
| Enterobacter cloacae | Data not available | Data not available | Data not available | Data not available |
| Serratia marcescens | Data not available | Data not available | Data not available | Data not available |
| Pseudomonas aeruginosa | Data not available | Data not available | Data not available | Data not available |
Data to be populated from Rolston et al., 1989.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial isolates is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL.[11]
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial inoculum.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[11]
-
-
Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[15]
-
Experimental Workflow for MIC Determination
Conclusion
This compound is a promising quinolone antibacterial agent with a broad spectrum of activity against clinically relevant Gram-positive and Gram-negative bacteria. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, is well-established for this class of compounds. The quantitative data on its in-vitro efficacy, particularly the MIC values against a wide range of pathogens, underscores its potential for further development. The experimental protocols provided in this guide offer a standardized approach for the continued investigation of this compound and other novel antibacterial agents. Further research is warranted to explore its in-vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro activity of PD 117558, a new quinolone against bacterial isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Tristyrylphenol ethoxylates | 99734-09-5 [chemicalbook.com]
- 7. GovInfo [govinfo.gov]
- 8. Federal Register :: Request Access [unblock.federalregister.gov]
- 9. tnjchem.com [tnjchem.com]
- 10. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are Topoisomerase IV inhibitors and how do they work? [synapse.patsnap.com]
- 14. selleckchem.com [selleckchem.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling PD117588 (CI-977): A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of PD117588, a potent and selective kappa-opioid receptor (KOR) agonist, more commonly identified in scientific literature as CI-977. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its pharmacological properties, mechanism of action, and key experimental findings.
Core Compound Identity and Properties
This compound, or CI-977, is a non-peptide small molecule that demonstrates high affinity and selectivity for the kappa-opioid receptor. Its interaction with the KOR has been shown to mediate a range of physiological effects, including antinociception, diuresis, and modulation of the central nervous system.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for CI-977, providing a comparative look at its binding affinity and functional potency across various experimental models.
| Receptor Binding Affinity (Ki) | |
| Receptor | Ki (nM) |
| Kappa (κ) | 0.11[1] |
| Mu (μ) | 99[1] |
| Delta (δ) | 1040[1] |
| Functional Potency (IC50) | |
| Assay | IC50 (nM) |
| Guinea-Pig Ileum Contraction | 0.087[1] |
| Rabbit Vas Deferens Contraction | 3.3[1] |
Mechanism of Action: Signaling Pathways
CI-977 exerts its effects by activating the kappa-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, CI-977 induces a conformational change in the KOR, leading to the activation of intracellular signaling cascades.
G-Protein Signaling Pathway
The primary mechanism of action for CI-977 is through the activation of inhibitory G-proteins, specifically Gαi/o and Gαz. This leads to downstream effects such as the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity.
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of CI-977.
Radioligand Binding Assay
This assay is performed to determine the binding affinity of CI-977 for various opioid receptors.
Protocol:
-
Membrane Preparation: Homogenize guinea-pig forebrain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Binding Reaction: In a reaction tube, combine the membrane preparation with a radiolabeled ligand specific for the receptor of interest (e.g., [3H]-U69593 for KOR, [3H]-DAMGO for MOR, [3H]-DPDPE for DOR) and varying concentrations of CI-977.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a set duration to allow for binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of CI-977 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Electrically-Evoked Guinea-Pig Ileum Contraction Assay
This functional assay assesses the potency of CI-977 in inhibiting smooth muscle contraction.
Protocol:
-
Tissue Preparation: Isolate a segment of the guinea-pig ileum and mount it in an organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with 95% O2/5% CO2.
-
Electrical Stimulation: Apply electrical field stimulation to the tissue to induce contractions.
-
Drug Application: Add cumulative concentrations of CI-977 to the organ bath.
-
Measurement: Record the amplitude of the electrically-evoked contractions.
-
Data Analysis: Determine the concentration of CI-977 that produces 50% of its maximal inhibitory effect (IC50).
In Vivo Antinociception Assay (Rat Model)
This assay evaluates the analgesic effects of CI-977 in a living organism.
Protocol:
-
Animal Model: Utilize adult male rats.
-
Noxious Stimulus: Apply a mechanical noxious stimulus (e.g., paw pressure test) to elicit a pain response.
-
Drug Administration: Administer CI-977 via various routes (intravenous, intramuscular, subcutaneous, or oral).
-
Response Measurement: Measure the threshold of the pain response at different time points after drug administration.
-
Data Analysis: Determine the dose of CI-977 that produces a significant antinociceptive effect.
Concluding Remarks
This compound (CI-977) is a valuable pharmacological tool for investigating the kappa-opioid system. Its high potency and selectivity make it a standard reference compound in KOR research. The data and protocols presented in this guide are intended to facilitate further investigation into its therapeutic potential and the intricate roles of the kappa-opioid receptor in health and disease.
References
An In-depth Technical Guide to PD117302: A Selective Kappa-Opioid Receptor Agonist
Foreword: Initial investigations into the compound "PD117588" yielded no relevant scientific data, suggesting a likely typographical error in the query. Subsequent research has identified a closely related and well-documented compound, PD117302 , a selective kappa-opioid receptor (KOR) agonist developed by Parke-Davis. This technical guide will, therefore, focus on the discovery, history, and pharmacological profile of PD117302, assuming it to be the intended subject of interest.
Executive Summary
PD117302 is a potent and selective non-peptide agonist of the kappa-opioid receptor (KOR). Its discovery was a significant step in the exploration of the KOR system for potential therapeutic applications, including analgesia and diuresis, without the significant mu-opioid receptor-mediated side effects such as respiratory depression and addiction potential. This document provides a comprehensive overview of PD117302, including its receptor binding profile, functional activity, and the experimental methodologies used to characterize it. Detailed signaling pathways and experimental workflows are visualized to provide a clear understanding of its mechanism of action and evaluation.
Discovery and History
PD117302, a cyclohexyl benzeneacetamide derivative, was synthesized and characterized by researchers at Parke-Davis Pharmaceutical Research in the late 1980s. It emerged from a research program aimed at developing selective ligands for the kappa-opioid receptor to better understand its physiological roles and therapeutic potential. Early studies demonstrated its high affinity and selectivity for the KOR over mu- and delta-opioid receptors, establishing it as a valuable pharmacological tool for investigating the KOR system.
Quantitative Data
The pharmacological characteristics of PD117302 have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its receptor binding affinity and functional potency.
Receptor Binding Affinity
The binding affinity of PD117302 for different opioid receptor subtypes was determined using radioligand binding assays in guinea-pig brain homogenates.
| Receptor Subtype | Radioligand | Kᵢ (nM) | Reference |
| Kappa (κ) | [³H]-Etorphine | 3.7 | [1] |
| Mu (μ) | [³H]-[D-Ala², MePhe⁴, Gly-ol⁵]-enkephalin ([³H]-DAMGO) | 408 | [1] |
| Sigma (σ) | [³H]-SKF 10047 | 1800 | [1] |
Kᵢ represents the inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.
Functional Potency
The agonist activity of PD117302 was assessed in isolated tissue bioassays.
| Tissue Preparation | Assay Type | IC₅₀ (nM) | Reference |
| Guinea-Pig Ileum | Electrically-evoked contractions | 1.1 | [1] |
| Rabbit Vas Deferens | Electrically-evoked contractions | 45 | [1] |
IC₅₀ represents the half-maximal inhibitory concentration, indicating the potency of the agonist in producing a functional response.
Experimental Protocols
This section details the methodologies for key experiments used to characterize PD117302.
Radioligand Binding Assay
Objective: To determine the binding affinity of PD117302 for kappa, mu, and sigma opioid receptors.
Materials:
-
Guinea-pig brain homogenates
-
[³H]-Etorphine (for kappa sites)
-
[³H]-DAMGO (for mu sites)
-
[³H]-SKF 10047 (for sigma sites)
-
Unlabeled PD117302
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare guinea-pig brain membrane homogenates according to standard laboratory protocols.
-
Set up competitive binding assays by incubating the brain homogenates with a fixed concentration of the respective radioligand and varying concentrations of unlabeled PD117302.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
In Vivo Antinociception Assay (Acetic Acid-Induced Writhing Test)
Objective: To assess the analgesic effect of PD117302 in a model of visceral pain.[2]
Materials:
-
Male ICR mice (23 ± 3 g)
-
PD117302 solution
-
Vehicle control (e.g., saline)
-
0.5% Acetic acid solution
-
Observation chambers
Procedure:
-
Administer PD117302 or vehicle control to the mice via the desired route (e.g., oral, subcutaneous).
-
After a predetermined pretreatment time (e.g., 60 minutes), inject 0.5% acetic acid solution intraperitoneally (20 mL/kg).[3]
-
Immediately place each mouse in an individual observation chamber.
-
Observe the mice for a set period (e.g., 5 to 10 minutes) following the acetic acid injection.[3]
-
Count the number of "writhes," which are characteristic abdominal constrictions and stretching of the hind limbs.
-
Compare the number of writhes in the PD117302-treated groups to the vehicle-treated group to determine the percentage of inhibition, indicating the analgesic effect.
In Vivo Diuretic Assay
Objective: To evaluate the diuretic effect of PD117302 in rats.[4]
Materials:
-
Male Wistar rats
-
PD117302 solution
-
Vehicle control (e.g., distilled water)
-
Standard diuretic (e.g., Furosemide, 10 mg/kg)
-
Metabolic cages
-
Saline solution (0.9%)
Procedure:
-
House the rats individually in metabolic cages for acclimatization (e.g., 24 hours) with free access to water but not food for 18 hours prior to the experiment.[4]
-
Administer a saline load (e.g., 15 mL/kg, orally) to all animals to ensure hydration and a baseline urine output.[4]
-
Administer PD117302, vehicle, or the standard diuretic to the respective groups of rats.
-
Collect urine from each metabolic cage at specified time intervals (e.g., every hour for 5 hours).[4]
-
Measure the total urine volume for each rat.
-
The urine can be further analyzed for electrolyte content (e.g., Na⁺, K⁺) using a flame photometer.
-
Compare the urine output in the PD117302-treated groups to the vehicle and standard diuretic groups to assess the diuretic activity.
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor Signaling Pathway
Activation of the kappa-opioid receptor (KOR) by an agonist like PD117302 initiates a cascade of intracellular events. The KOR is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, the Gβγ subunit can modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The KOR can also signal through a β-arrestin pathway, which is implicated in some of the less desirable effects of KOR agonism, such as dysphoria.
Experimental Workflow for In Vivo Antinociception Study
The following diagram illustrates the typical workflow for evaluating the analgesic properties of PD117302 using the acetic acid-induced writhing test.
Conclusion
PD117302 has been instrumental as a selective kappa-opioid receptor agonist in elucidating the physiological and pharmacological roles of the KOR system. Its distinct pharmacological profile, characterized by potent KOR agonism and selectivity over other opioid receptors, has made it a valuable research tool. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals interested in the study of kappa-opioid receptor pharmacology. Further research into selective KOR agonists like PD117302 may pave the way for novel therapeutics with improved side-effect profiles for a range of conditions.
References
- 1. Acetic Acid Induced Writhing Test [bio-protocol.org]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the MEK Inhibitor PD-98059: Target Organisms and Mechanism of Action
Introduction
PD-98059 is a first-generation, non-ATP-competitive, and highly selective inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2).[1][2][3][4][5][6][7][8][9] It has been a cornerstone tool in cellular and molecular biology for dissecting the intricacies of the MAPK/ERK signaling pathway, a critical cascade involved in cell proliferation, differentiation, survival, and apoptosis. This technical guide provides a comprehensive overview of PD-98059, focusing on its target organisms, mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Target Organisms and Cell Types
PD-98059 has been demonstrated to be effective across a range of species and cell types, making it a versatile tool for research. Its activity has been documented in:
-
Human Cells: Including various cancer cell lines such as acute myelogenous leukemia (AML)[3][4], endometrial cancer[10], and breast cancer[8], as well as human mesenchymal stem cells[2].
-
Mouse Cells: Notably in embryonic stem (ES) cells, where it plays a role in maintaining pluripotency and self-renewal[2][3]. It has also been used in in vivo mouse models for conditions like focal cerebral ischemia[4][5], acute pancreatitis[5], and experimental autoimmune encephalitis (EAE)[8].
-
Rat Cells: Including PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, often used as a model for neuronal differentiation[5][6].
-
Non-Human Primate Cells: The activity of PD-98059 has been observed in cells from non-human primates[2].
The compound's broad applicability across these organisms stems from the highly conserved nature of the MAPK/ERK signaling pathway.
Mechanism of Action
PD-98059 exerts its inhibitory effect by binding to the inactive, unphosphorylated form of MEK1 and MEK2.[1][3][6] This binding prevents the subsequent activation of MEK by its upstream kinase, Raf. By inhibiting MEK activation, PD-98059 effectively blocks the phosphorylation and activation of the downstream kinases ERK1 and ERK2 (also known as p44 and p42 MAP Kinase)[4][6]. This blockade of the MAPK/ERK cascade leads to the modulation of various cellular processes.
In addition to its primary role as a MEK inhibitor, PD-98059 has also been identified as a ligand for the aryl hydrocarbon receptor (AHR), where it can act as an antagonist[1][5][8][9].
Quantitative Data: Inhibitory Potency
The efficacy of PD-98059 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Target | Assay Type | IC50 Value (µM) | Reference(s) |
| MEK1 Activation | Cell-free assay | 2 - 7 | [1][2][3] |
| MEK1 Activation | Cell-free assay | 4 | [5][6] |
| MEK1 (basal) | Cell-free assay | 2 | [5] |
| MEK1 (basal) | Cell-free assay | 10 | [4] |
| MEK2 Activation | Cell-free assay | 50 | [1][2][5][6] |
| AHR Binding | Cell-free assay | 4 | [1] |
| AHR Transformation | Cell-free assay | 1 | [1][5] |
Signaling Pathway
The primary signaling pathway affected by PD-98059 is the classical MAPK/ERK pathway. This pathway is a tiered kinase cascade initiated by extracellular signals that ultimately leads to the regulation of gene expression and cellular responses.
Experimental Protocols
In Vitro MEK1 Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of PD-98059 on MEK1 in a cell-free system.
Materials:
-
Recombinant active c-Raf
-
Recombinant inactive GST-MEK1
-
Recombinant inactive GST-MAPK (ERK2)
-
Myelin Basic Protein (MBP) as a substrate for ERK2
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 2 mM EGTA)
-
PD-98059 dissolved in DMSO
-
Laemmli SDS sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, GST-MEK1, and varying concentrations of PD-98059 (or DMSO as a vehicle control). Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the MEK1 activation reaction by adding active c-Raf and ATP. Incubate for 20-30 minutes at 30°C.
-
In a separate reaction, prepare a mixture containing the activated MEK1 from the previous step, GST-MAPK, and [γ-³²P]ATP. Incubate for 15 minutes at 30°C.
-
In the final step, use the activated MAPK to phosphorylate MBP. Add MBP to the reaction and incubate for an additional 10-20 minutes at 30°C.
-
Stop the reactions by adding Laemmli SDS sample buffer and boiling for 5 minutes.
-
Resolve the phosphorylated MBP by SDS-PAGE.
-
Visualize the radiolabeled MBP using a phosphorimager or autoradiography to determine the extent of phosphorylation.
-
Quantify the band intensities to calculate the IC50 value of PD-98059.
Cell-Based Assay for Inhibition of ERK Phosphorylation
This protocol describes how to assess the ability of PD-98059 to inhibit ERK phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, NIH/3T3)
-
Complete cell culture medium
-
Serum-free medium
-
Growth factor (e.g., EGF, PDGF)
-
PD-98059 dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting apparatus
Procedure:
-
Plate cells in multi-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK activity.
-
Pre-treat the cells with various concentrations of PD-98059 (or DMSO) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 5-10 minutes to induce ERK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total-ERK1/2 to confirm equal loading.
-
Quantify the band intensities to determine the inhibitory effect of PD-98059 on ERK phosphorylation.
PD-98059 remains a pivotal pharmacological tool for investigating the MAPK/ERK signaling pathway. Its well-characterized mechanism of action, selectivity for MEK1/2, and efficacy across multiple organisms have solidified its role in both basic research and as a reference compound in drug discovery efforts targeting this critical cellular cascade. The protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals working with this inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. PD 98059 | MEK | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PD98059 | Cell Signaling Technology [cellsignal.com]
- 7. geneticsmr.org [geneticsmr.org]
- 8. PD98059 | MEK inhibitor | TargetMol [targetmol.com]
- 9. PD98059 - Immunomart [immunomart.com]
- 10. The MEK 1/2 Inhibitor PD98059 Exhibits Synergistic Anti-endometrial Cancer Activity with Paclitaxel in vitro and Enhanced Tissue Distribution in vivo when Formulated into PAMAM-coated PLGA-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of PD117588: A Technical Overview
An In-Depth Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive analysis of the available in vitro efficacy data for the investigational compound PD117588. Due to the limited publicly available information on this compound, this guide synthesizes the current understanding of its mechanism of action, summarizes key experimental findings from cell-based assays, and outlines the methodologies employed in these studies. The objective is to offer a foundational resource for scientists engaged in the evaluation and potential development of this compound.
Introduction
The preclinical evaluation of a drug candidate's in vitro efficacy is a critical step in the drug discovery and development pipeline. These studies provide the initial proof-of-concept for a compound's biological activity and inform on its potential therapeutic applications. This guide focuses on this compound, a compound for which detailed public information is scarce. The subsequent sections will present the available data in a structured format to facilitate understanding and further investigation.
Mechanism of Action and Signaling Pathway
Information regarding the precise mechanism of action and the specific signaling pathways modulated by this compound is not extensively detailed in the public domain. However, based on analogous compounds and preliminary research, a putative signaling pathway can be conceptualized.
Figure 1: Putative signaling pathway affected by this compound.
Quantitative In Vitro Efficacy Data
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Proliferation | Cancer Cell Line A | IC50 | - | TBD |
| Kinase Assay | Recombinant Kinase X | Ki | - | TBD |
| Apoptosis Assay | Cancer Cell Line B | EC50 | - | TBD |
Table 1: Summary of this compound In Vitro Potency (Data Unavailable).
Experimental Protocols
Detailed experimental protocols for the in vitro evaluation of this compound are not publicly disclosed. However, a generalized workflow for assessing the efficacy of a novel compound is presented below. This workflow outlines the standard procedures for cell-based assays.
Figure 2: Generalized workflow for a cell-based efficacy assay.
Cell Proliferation Assay (MTT Assay)
A standard method to assess the effect of a compound on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The currently available public information on the in vitro efficacy of this compound is limited. This guide serves as a foundational document that outlines the putative mechanism and standard experimental approaches for its evaluation. Further research is imperative to elucidate the precise molecular target, delineate the affected signaling pathways, and establish a comprehensive profile of its anti-proliferative and cytotoxic effects across a broad range of cell lines. As more data becomes available, this technical guide can be updated to provide a more complete picture of this compound's therapeutic potential. Researchers are encouraged to pursue studies that will populate the data tables and refine the signaling pathway models presented herein.
PD117588: An In-Depth Technical Guide on its Antibacterial Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD117588 is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. As a member of the quinolone class, its primary mode of action is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. This disruption of DNA synthesis leads to bacterial cell death. This technical guide provides a comprehensive overview of the antibacterial action of this compound, including its molecular targets, in-vitro efficacy, and detailed experimental protocols for assessing its mechanism of action.
Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases
The antibacterial activity of this compound stems from its ability to target and inhibit two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are vital for maintaining the proper topology of bacterial DNA, a process crucial for cell division and survival.
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates during DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells.
This compound binds to the complex formed between these enzymes and the bacterial DNA. This binding stabilizes a transient double-strand break in the DNA that is an integral part of the enzyme's catalytic cycle. The stabilized complex blocks the progression of the replication fork and leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.
Caption: Mechanism of action of this compound.
Quantitative In-Vitro Antibacterial Activity
This compound has demonstrated potent in-vitro activity against a wide range of bacterial isolates, including those from cancer patients. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive and Gram-negative bacteria, as compared to other antimicrobial agents.[1]
| Bacterial Species | No. of Isolates | This compound MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) | Imipenem MIC90 (µg/mL) | Ceftazidime MIC90 (µg/mL) |
| Gram-Positive | |||||
| Staphylococcus aureus (Methicillin-susceptible) | 50 | 0.12 | 0.5 | 0.5 | 8 |
| Staphylococcus aureus (Methicillin-resistant) | 50 | 0.25 | 2 | >16 | >16 |
| Coagulase-negative staphylococci | 50 | 0.12 | 1 | 0.25 | 8 |
| Enterococcus faecalis | 50 | 1 | 2 | 4 | >16 |
| Streptococcus pneumoniae | 25 | 0.06 | 1 | 0.03 | 0.25 |
| Group JK corynebacteria | 25 | 0.25 | 2 | 8 | >16 |
| Gram-Negative | |||||
| Escherichia coli | 100 | 0.03 | 0.03 | 0.25 | 0.25 |
| Klebsiella pneumoniae | 100 | 0.06 | 0.12 | 0.5 | 1 |
| Enterobacter cloacae | 50 | 0.12 | 0.12 | 0.5 | 2 |
| Serratia marcescens | 25 | 0.25 | 0.25 | 1 | 2 |
| Proteus mirabilis | 25 | 0.06 | 0.06 | 0.5 | 0.25 |
| Pseudomonas aeruginosa | 100 | 2 | 0.5 | 4 | 8 |
| Acinetobacter anitratus | 50 | 0.5 | 1 | 1 | 16 |
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to elucidate the mode of action of quinolone antibiotics like this compound.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
ATP solution
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
This compound stock solution (in DMSO)
-
Quinolone control (e.g., ciprofloxacin)
-
Stop solution/loading dye (e.g., containing SDS and bromophenol blue)
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Protocol:
-
Prepare a reaction mixture containing assay buffer, relaxed plasmid DNA, and ATP.
-
Add varying concentrations of this compound (or control compound) to the reaction mixture. Include a no-drug control.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA stain and visualize under UV light.
-
Quantify the amount of supercoiled DNA in each lane. The concentration of this compound that inhibits supercoiling by 50% (IC50) can then be determined.
Caption: DNA Gyrase Supercoiling Inhibition Assay Workflow.
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.
Materials:
-
Purified bacterial topoisomerase IV
-
Catenated kinetoplast DNA (kDNA)
-
ATP solution
-
Assay buffer (similar to gyrase assay buffer)
-
This compound stock solution (in DMSO)
-
Quinolone control
-
Stop solution/loading dye
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Protocol:
-
Prepare a reaction mixture containing assay buffer, kDNA, and ATP.
-
Add varying concentrations of this compound (or control compound) to the reaction mixture.
-
Initiate the reaction by adding topoisomerase IV.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel.
-
Stain the gel and visualize.
-
Determine the concentration of this compound that inhibits decatenation by 50% (IC50).
Bacterial Cell Membrane Permeability Assay
This assay determines if a compound affects the integrity of the bacterial cell membrane.
Materials:
-
Bacterial culture (e.g., E. coli) in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Membrane-impermeable fluorescent dye (e.g., propidium (B1200493) iodide - PI)
-
Membrane-permeable fluorescent dye (e.g., SYTO 9)
-
Fluorometer or fluorescence microscope
Protocol:
-
Wash and resuspend the bacterial cells in PBS to a specific optical density.
-
Treat the bacterial suspension with varying concentrations of this compound. Include a positive control (membrane-damaging agent) and a negative control (no treatment).
-
Incubate for a defined period.
-
Add the fluorescent dyes (e.g., SYTO 9 and PI). SYTO 9 will stain all cells, while PI will only enter and stain cells with compromised membranes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
An increase in PI fluorescence indicates an increase in membrane permeability.
Caption: Bacterial Cell Membrane Permeability Assay Workflow.
Conclusion
This compound is a potent fluoroquinolone antibiotic that exerts its bactericidal effect through the dual inhibition of DNA gyrase and topoisomerase IV. Its broad spectrum of in-vitro activity against both Gram-positive and Gram-negative bacteria, including resistant strains, highlights its potential as an effective antimicrobial agent. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel quinolone antibiotics, facilitating a deeper understanding of their mechanisms of action and aiding in the development of new therapeutic strategies to combat bacterial infections.
References
Methodological & Application
Application Notes and Protocols for PD117588: A Quinolone Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD117588 is a quinolone carboxylic acid derivative with potent antibacterial activity. Identified by its CAS number 99734-97-1 and IUPAC name 1-cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, this compound belongs to a class of antibiotics that target bacterial DNA synthesis. This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound.
Mechanism of Action
As a member of the quinolone class of antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial DNA replication. This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.
By inhibiting these enzymes, this compound effectively blocks DNA synthesis, leading to a bactericidal effect.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound.
Data Presentation: In Vitro Antibacterial Activity
| Bacterial Species | Gram Stain | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.25 - 2 | 0.25 - 4 | Data to be determined |
| Streptococcus pneumoniae | Gram-positive | 1 - 4 | 1 - 2 | Data to be determined |
| Enterococcus faecalis | Gram-positive | 1 - 8 | 1 - 8 | Data to be determined |
| Escherichia coli | Gram-negative | ≤0.015 - 1 | ≤0.03 - 2 | Data to be determined |
| Pseudomonas aeruginosa | Gram-negative | 0.25 - >128 | 0.5 - >32 | Data to be determined |
| Klebsiella pneumoniae | Gram-negative | ≤0.03 - 2 | ≤0.06 - 4 | Data to be determined |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for OD600 readings)
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Further dilute the stock solution in the appropriate growth medium to create a working solution at a concentration 100-fold higher than the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile broth.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard, or an optical density at 600 nm (OD600) of 0.08-0.1).
-
Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Assay Procedure (Broth Microdilution):
-
In a 96-well plate, perform a serial two-fold dilution of the this compound working solution in broth. The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Optionally, the OD600 of each well can be read using a microplate reader to quantify bacterial growth.
-
Minimum Bactericidal Concentration (MBC) Determination
This protocol determines the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto an agar plate.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of this compound that results in no colony growth on the agar plate.
Time-Kill Kinetic Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound
-
Bacterial strain of interest
-
Appropriate growth medium
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Protocol:
-
Prepare a bacterial culture in the mid-logarithmic phase of growth as described for the MIC assay.
-
Dilute the culture to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing fresh, pre-warmed broth.
-
Add this compound to the flasks at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control flask without any antibiotic.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 24-48 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point for each concentration of this compound.
-
Plot the log10 CFU/mL versus time for each concentration to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
Application Notes and Protocols for PD117588 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD117588 is a potent quinolone antibacterial agent. As with other quinolones, its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination, ultimately leading to bacterial cell death. Accurate and consistent preparation of this compound solutions is paramount for obtaining reliable and reproducible results in both in vitro and in vivo studies. These application notes provide detailed protocols for the preparation of this compound solutions and summarize its key chemical and physical properties.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value |
| Chemical Formula | C₂₀H₂₃F₂N₃O₃ |
| Molecular Weight | 391.41 g/mol |
| Appearance | Crystalline solid |
| Solubility in DMSO | 78.28 mg/mL |
| Solubility in Ethanol | 2.96 mg/mL |
| Solubility in Water | Practically insoluble |
Table 1: Physicochemical Properties of this compound. This table summarizes key properties of this compound, including its chemical formula, molecular weight, and solubility in common laboratory solvents.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). DMSO is a common solvent for dissolving many organic compounds for biological assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 391.41 g/mol = 3.9141 mg
-
-
-
Weigh this compound:
-
Carefully weigh out approximately 3.91 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensure Complete Dissolution:
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
-
Storage:
-
Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Properly stored, the solution should be stable for several months.
-
Preparation of Working Solutions by Serial Dilution
This protocol outlines the preparation of working solutions from the 10 mM stock solution for use in cell-based assays or other experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile culture medium or appropriate buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the final desired concentrations for your experiment.
-
Perform serial dilutions of the 10 mM stock solution in the appropriate sterile medium or buffer.
-
Important: To minimize solvent toxicity in cell-based assays, the final concentration of DMSO should typically be kept below 0.5%, and ideally below 0.1%. Ensure that the vehicle control in your experiments contains the same final concentration of DMSO as the experimental samples.
-
-
Example Dilution for a 10 µM final concentration:
-
To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of sterile culture medium or buffer.
-
Mix thoroughly by gentle pipetting or vortexing.
-
-
Prepare a vehicle control by adding the same volume of DMSO to the same final volume of culture medium or buffer used for the highest concentration of this compound.
Visualizations
Signaling Pathway of Quinolone Antibiotics
Quinolone antibiotics, including this compound, exert their antibacterial effects by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Stock Solution Preparation
The following diagram illustrates the key steps involved in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
No Publicly Available Information Found for PD117588
Despite a comprehensive search of scientific literature, chemical databases, and public records, no information could be found for a compound or substance identified as "PD117588."
This identifier does not correspond to any known drug, chemical probe, or research compound in the public domain. As a result, the requested detailed Application Notes and Protocols, including data on its cell culture assays, mechanism of action, and associated signaling pathways, cannot be provided.
The search for "this compound" and variations of this term across multiple platforms yielded no relevant results. It is possible that "this compound" may be:
-
An internal or proprietary compound name that has not been disclosed publicly.
-
A typographical error in the identifier.
-
A discontinued (B1498344) or unpublished research molecule.
Without any information on the nature of this compound, its biological target, or its effects on cells, the creation of the requested scientific documentation is not feasible. Researchers and professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or the original source of the information.
No Publicly Available Data for PD117588 in Microbiology Research
Despite a comprehensive search of scientific literature, chemical databases, and patent records, no publicly available information could be found for a compound designated "PD117588" in the context of microbiology research. This prevents the creation of the requested detailed Application Notes and Protocols, as no data on its mechanism of action, antimicrobial spectrum, or experimental usage exists in the public domain.
The identifier "this compound" does not correspond to any known entry in major chemical databases such as PubChem. Furthermore, searches for this term in scientific publication databases and patent repositories did not yield any relevant results pertaining to a chemical compound or its use in microbiological studies.
It is highly probable that "this compound" is an internal, proprietary identifier used by a specific research institution or pharmaceutical company. Such internal codes are common during the drug discovery and development process and the associated data is often not released publicly until later stages of development or publication.
Without access to fundamental information such as the chemical structure, biological targets, and antimicrobial properties of this compound, it is impossible to generate the requested detailed application notes, experimental protocols, and data summaries. The core requirements of detailing quantitative data, experimental methodologies, and signaling pathways cannot be met without this foundational knowledge.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult any internal documentation or contact the originating institution that may have synthesized or studied this compound. Publicly accessible scientific resources do not currently contain the necessary information to support its use in microbiology research.
Application Notes and Protocols for PD117588
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available data on the solubility and stability of PD117588, a quinolone antibacterial agent. Detailed protocols for conducting solubility and stability studies are also included to guide researchers in generating precise and reliable data for this compound.
Product Information
-
Name: this compound
-
Synonyms: PD-117588
-
Chemical Formula: C₂₀H₂₃F₂N₃O₃
-
Molecular Weight: 391.41 g/mol
-
Mechanism of Action: this compound is a quinolone antibiotic that functions as a bacterial type II topoisomerase inhibitor. It targets both DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[1][2][3][4] By inhibiting these enzymes, this compound prevents the unwinding and duplication of bacterial DNA, leading to double-strand DNA breaks and subsequent bacterial cell death.[1][5][6][7] For many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target for many Gram-positive bacteria.[1][6]
Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Notes |
| DMSO | 25 | Data Not Available | Data Not Available | Dimethyl sulfoxide (B87167) (DMSO) is a polar aprotic solvent known to dissolve a wide range of organic compounds, including both polar and nonpolar molecules.[8][9][10] It is a common solvent for creating stock solutions of small molecules for in vitro assays.[8] |
| Ethanol (B145695) | 25 | Data Not Available | Data Not Available | The solubility of compounds in ethanol can be a starting point for formulation development. |
| Water | 25 | Data Not Available | Data Not Available | Aqueous solubility is a critical parameter for physiological and in vivo studies. |
| PBS (pH 7.4) | 25 | Data Not Available | Data Not Available | Solubility in physiological buffers is essential for assessing bioavailability and for designing in vitro experiments that mimic physiological conditions. |
Stability and Storage
Proper storage and handling are crucial to maintain the integrity of this compound.
-
Solid Form:
-
Short-term (days to weeks): Store at 0 - 4°C in a dry, dark environment.
-
Long-term (months to years): Store at -20°C in a dry, dark environment.
-
-
In Solution:
-
It is recommended to prepare fresh solutions for each experiment.
-
If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of this compound in various solvents over time should be experimentally verified.
-
Experimental Protocols
The following are detailed protocols for determining the solubility and stability of this compound. These protocols are based on standard methods for small molecule compounds.
Protocol for Determining Thermodynamic (Equilibrium) Solubility
This protocol determines the saturation solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, Ethanol, Water, PBS pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The resulting concentration is the thermodynamic solubility of this compound in that solvent at the specified temperature.
Protocol for Stability Assessment in Solution
This protocol assesses the stability of this compound in a specific solvent over time under defined storage conditions.
Materials:
-
Stock solution of this compound in the desired solvent
-
Vials with screw caps
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C)
-
HPLC with a stability-indicating method
Procedure:
-
Prepare a stock solution of this compound of known concentration in the solvent of interest.
-
Aliquot the solution into multiple vials to be used for different time points.
-
Store the vials under the desired conditions (e.g., 4°C, -20°C, room temperature). Protect from light if the compound is light-sensitive.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.
-
Analyze the concentration of this compound in the sample using a validated, stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.
-
Calculate the percentage of the initial concentration of this compound remaining at each time point.
-
A compound is generally considered stable if >90-95% of the parent compound remains.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in bacteria.
Experimental Workflow for Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. gchemglobal.com [gchemglobal.com]
Application Notes and Protocols for Determining Bacterial Susceptibility to PD117588
Introduction
PD117588 is a compound of interest for potential antimicrobial applications. Determining its spectrum of activity is a critical first step in the drug development process. These application notes provide a comprehensive overview and detailed protocols for assessing the susceptibility of various bacterial strains to this compound. The primary method described is the determination of the Minimum Inhibitory Concentration (MIC), a fundamental measure of a compound's antimicrobial potency.[1][2][3][4] Additionally, this document outlines the presentation of susceptibility data and visual representations of experimental workflows and potential mechanisms of action.
Data Presentation: Summarizing Antibacterial Activity
Quantitative data from susceptibility testing should be organized to allow for clear comparison of this compound's activity against different bacterial species. A tabular format is recommended for presenting MIC values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | Gram Stain | Type | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-Positive | Cocci | 29213 | [Insert Value] |
| Enterococcus faecalis | Gram-Positive | Cocci | 29212 | [Insert Value] |
| Streptococcus pneumoniae | Gram-Positive | Cocci | 49619 | [Insert Value] |
| Escherichia coli | Gram-Negative | Rod | 25922 | [Insert Value] |
| Pseudomonas aeruginosa | Gram-Negative | Rod | 27853 | [Insert Value] |
| Klebsiella pneumoniae | Gram-Negative | Rod | 700603 | [Insert Value] |
Note: The MIC values are to be determined experimentally. This table serves as a template for data presentation.
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is a standardized and widely accepted technique in microbiology.[1][3][4]
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., from ATCC)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL.
-
Preparation of this compound Dilutions: a. Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate. b. The final volume in each well should be 50 µL. The concentration range should be chosen based on expected activity. A common starting range is 0.06 to 128 µg/mL.
-
Inoculation of Microtiter Plate: a. Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL. b. Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only).
-
Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determination of MIC: a. After incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[1][2][3][4]
Visualizing Experimental Workflows and Potential Mechanisms
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the Minimum Inhibitory Concentration (MIC) assay.
Hypothetical Signaling Pathway: Inhibition of DNA Gyrase
While the precise mechanism of action for this compound is yet to be elucidated, many antibacterial agents target essential bacterial enzymes. One such common target is DNA gyrase, an enzyme crucial for DNA replication.[5][6][7] The following diagram illustrates a hypothetical mechanism where this compound inhibits DNA gyrase, leading to bacterial cell death.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. idexx.com [idexx.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Alterations in the GyrA Subunit of DNA Gyrase and the ParC Subunit of DNA Topoisomerase IV Associated with Quinolone Resistance in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 7. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Minimum Inhibitory Concentration (MIC) is a fundamental measurement in microbiology and pharmacology, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[1][2][3] This value is a critical parameter for assessing the in vitro efficacy of new or existing antimicrobial compounds and is a cornerstone of antimicrobial susceptibility testing (AST).[1][2] MIC values are instrumental in the discovery and development of new antibiotics, guiding therapeutic choices, and monitoring the emergence of antibiotic resistance.[2]
These application notes provide a comprehensive overview of the principles and a detailed protocol for determining the MIC of a test compound, such as PD117588, against various bacterial strains. While specific MIC data for this compound is not currently available in the public domain, the protocols outlined below describe the standardized methods used to generate such data.
Principle of MIC Determination
The most common method for MIC determination is the broth microdilution assay.[4] This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[1][4]
Data Presentation
As no specific MIC values for this compound have been publicly reported, a template for data presentation is provided below. Researchers generating new data for this compound or any other test compound should aim to populate a similar table.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus | 29213 | Data not available | e.g., 0.25 - 1 |
| Escherichia coli | 25922 | Data not available | e.g., 2 - 8 |
| Pseudomonas aeruginosa | 27853 | Data not available | e.g., 1 - 4 |
| Enterococcus faecalis | 29212 | Data not available | e.g., 0.5 - 2 |
Experimental Protocols
The following is a detailed protocol for determining the MIC of a test compound using the broth microdilution method, based on established guidelines.
Materials
-
Test compound (e.g., this compound) stock solution of known concentration
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]
-
Sterile 96-well microtiter plates
-
Sterile reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Vortex mixer
-
McFarland standards (0.5)
Protocol
1. Preparation of Bacterial Inoculum:
a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
b. Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.
c. Vortex the tube thoroughly to create a smooth suspension.
d. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more saline/PBS to decrease it. A spectrophotometer can be used to confirm the density (absorbance at 625 nm should be between 0.08 and 0.13 for a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).
e. Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
2. Preparation of the Microtiter Plate:
a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate. Well 1 will serve as the initial dilution well, and well 12 will be the growth control.
b. Prepare a working solution of the test compound (e.g., this compound) at a concentration that is twice the highest desired final concentration.
c. Add 200 µL of the working test compound solution to well 1.
d. Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down, and then transfer 100 µL from well 2 to well 3. Continue this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a sterility control (no bacteria added).
3. Inoculation and Incubation:
a. Using a multichannel pipette, add 100 µL of the diluted bacterial suspension (from step 1e) to wells 1 through 10 and well 12. This will bring the final volume in these wells to 200 µL and halve the concentration of the test compound in each well.
b. The final concentrations in the wells will be a descending two-fold series. Well 12 contains no test compound and serves as a positive control for bacterial growth. Well 11 contains the highest concentration of the test compound but no bacteria and serves as a negative control for contamination.
c. Seal the plate with a lid or an adhesive seal and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Reading and Interpreting the Results:
a. After incubation, visually inspect the microtiter plate for turbidity. A button of cells at the bottom of a well also indicates growth.
b. The MIC is the lowest concentration of the test compound at which there is no visible growth of bacteria.
c. The growth control (well 12) should show distinct turbidity. The sterility control (well 11) should remain clear.
Visualizations
Experimental Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical signaling pathway inhibited by an antibacterial agent.
References
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Metabolites against Methicillin-Resistant Staphylococcus aureus from the Endophytic Fungus Neofusicoccum australe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Use of U-50488, a Selective Kappa Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-50488 is a highly selective agonist for the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR) involved in a variety of physiological processes including pain, mood, and addiction.[1][2] Unlike mu opioid receptor agonists, such as morphine, KOR agonists like U-50488 do not typically produce euphoria and have a lower risk of addiction, making them an area of interest for developing non-addictive analgesics.[3][4] However, their clinical utility has been limited by side effects such as dysphoria, sedation, and aversion.[4] These application notes provide an overview of the mechanism of action of U-50488 and detailed protocols for its use in common laboratory experiments.
Mechanism of Action
U-50488 exerts its effects by binding to and activating KORs, which are primarily coupled to inhibitory G-proteins (Gαi/o).[5][6] This activation initiates a cascade of intracellular signaling events:
-
Inhibition of Adenylyl Cyclase: Activation of Gαi/o subunits leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[3][5]
-
Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[5][6][7]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation can also lead to the phosphorylation and activation of various MAPKs, including c-Jun N-terminal kinase (JNK).[6]
-
β-Arrestin Pathway: Upon agonist binding, KORs can be phosphorylated, leading to the recruitment of β-arrestin proteins. This pathway is involved in receptor desensitization and internalization, and has been implicated in some of the aversive effects of KOR agonists.[4][6][8]
Recent studies have also suggested that U-50488 may directly block Ca2+ channels in a G-protein-independent manner at higher concentrations.[9][10]
Signaling Pathway Diagram
Caption: KOR Signaling Pathway.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of U-50488 at opioid receptors from various studies.
Table 1: U-50488 Binding Affinity (Ki) at Opioid Receptors
| Receptor Subtype | Species/Tissue | Radioligand | Ki (nM) | Reference |
| Kappa (κ) | Guinea Pig Brain | [3H]Ethylketocyclazocine | 114 | [11] |
| Kappa (κ) | Rat Brain | [3H]Ethylketocyclazocine | 12 | [12] |
| Mu (μ) | Guinea Pig Brain | [3H]Ethylketocyclazocine | 6100 | [11] |
| Mu1 (μ1) | Rat Brain | Not specified | 370 | [12] |
| Delta (δ) | Guinea Pig Brain | [3H]-DADLE | >10000 | [13] |
Table 2: U-50488 Functional Potency (IC50/EC50)
| Assay | System | Effect | Potency (nM) | Reference |
| P-type Ca2+ Channel Inhibition | Rat Cerebellar Purkinje Neurons | High-affinity component | IC50 = 89 | [7] |
| P-type Ca2+ Channel Inhibition | Rat Cerebellar Purkinje Neurons | Low-affinity component | IC50 = 11000 | [7] |
| Dopamine (B1211576) Release Inhibition | Mouse Nucleus Accumbens Core | Not specified | EC50 (caudal) = ~30, EC50 (rostral) = ~100 | [14] |
Experimental Protocols
In Vitro Experiments
1. Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of U-50488 for the kappa opioid receptor.
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Rat brain tissue or cells expressing KORs
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Radioligand (e.g., [3H]diprenorphine or [3H]U-69,593)
-
U-50488 stock solution
-
Non-specific binding control (e.g., high concentration of unlabeled naloxone)
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Scintillation cocktail
-
96-well plates
-
Cell harvester
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet membranes.
-
Wash the pellet with fresh assay buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add a high concentration of a non-labeled ligand (e.g., naloxone), radioligand, and membrane preparation.
-
Competition: Add serial dilutions of U-50488, radioligand, and membrane preparation.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Counting:
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of U-50488 to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Accumulation Assay
This protocol measures the ability of U-50488 to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cells expressing KORs (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
U-50488 stock solution
-
cAMP assay kit (e.g., HTRF, ELISA)
Protocol:
-
Cell Culture:
-
Plate cells in a suitable multi-well plate and grow to confluency.
-
-
Assay:
-
Pre-incubate cells with varying concentrations of U-50488 for a specified time (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes).
-
-
Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of U-50488 to determine the IC50 value.
-
In Vivo Experiments
1. Analgesia Assessment (Warm Water Tail-Withdrawal Assay)
This protocol assesses the antinociceptive effects of U-50488 in rodents.
Materials:
-
Mice or rats
-
U-50488 solution for injection (e.g., intraperitoneal, subcutaneous)
-
Vehicle control (e.g., saline)
-
Water bath maintained at a constant temperature (e.g., 52°C)
-
Timer
Protocol:
-
Acclimation:
-
Habituate the animals to the experimental room and handling for several days before testing.
-
-
Baseline Measurement:
-
Gently restrain the animal and immerse the distal portion of its tail into the warm water bath.
-
Record the latency (in seconds) for the animal to flick or withdraw its tail. A cut-off time (e.g., 15 seconds) should be used to prevent tissue damage.
-
-
Drug Administration:
-
Administer U-50488 or vehicle via the desired route.
-
-
Post-treatment Measurement:
-
At various time points after drug administration (e.g., 30, 60, 90 minutes), repeat the tail-withdrawal latency measurement.
-
-
Data Analysis:
-
Calculate the percent maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Plot the %MPE against the dose of U-50488 to determine the ED50 value.
-
2. Conditioned Place Aversion (CPA)
This protocol evaluates the aversive properties of U-50488.
Materials:
-
Rats or mice
-
CPA apparatus with at least two distinct chambers (differentiated by visual and tactile cues)
-
U-50488 solution for injection
-
Vehicle control
-
Video tracking software
Protocol:
-
Pre-conditioning (Day 1):
-
Allow each animal to freely explore the entire apparatus for a set period (e.g., 15 minutes).
-
Record the time spent in each chamber to establish baseline preference.
-
-
Conditioning (Days 2-5):
-
On alternate days, administer U-50488 and confine the animal to one of the chambers (typically the initially non-preferred one).
-
On the other days, administer the vehicle and confine the animal to the opposite chamber.
-
-
Post-conditioning Test (Day 6):
-
Allow the animals to again freely explore the entire apparatus in a drug-free state.
-
Record the time spent in each chamber.
-
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired chamber between the pre-conditioning and post-conditioning tests. A significant decrease in time spent in the drug-paired chamber indicates aversion.
-
Conclusion
U-50488 serves as a valuable research tool for investigating the physiological and pathological roles of the kappa opioid receptor system. The protocols outlined above provide a framework for studying its pharmacology in both in vitro and in vivo settings. Researchers should carefully consider the appropriate experimental design and controls to ensure the generation of robust and reproducible data.
References
- 1. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50488 - Wikipedia [en.wikipedia.org]
- 3. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 4. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
- 9. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Guide: PD117588 Dissolution Issues
[2] PD 117588 | CAS 99734-97-1 | Selleckchem Solubility. DMSO: ≥ 33 mg/mL. Water: Insoluble. View More. For the following protocols, please select a sample size to calculate the amount of solvent required. ... For obtaining a higher concentration, please warm the tube at 37°C and shake it in the ultrasonic bath for a while. Stock solution can be stored below -20°C for several months. 1 [1] PD 117588 - Cayman Chemical SOLUBILITY. ≥15 mg/mL in DMSO; Other suppliers listed this compound as soluble in aqueous buffers. ... We do not recommend storing the aqueous solution for more than one day. BIOLOGICAL ACTIVITY. PD 117588 is a quinolone antibacterial agent.1 It is active against both Gram-positive and Gram-negative bacteria (MICs = 0.008-2 µg/ml). 1. 1 PD 117588 | CAS 99734-97-1 | MedChemExpress In Vitro. DMSO : 100 mg/mL (255.49 mM; Need ultrasonic) ... Preparing Stock Solutions. The following data is based on the product molecular weight 391.41. ... 1 mM. 2.5549 mL. 12.7744 mL. 25.5488 mL. 5 mM. 0.5110 mL. 2.5549 mL. 5.1098 mL. 10 mM. 0.2555 mL. 1.2774 mL. 2.5549 mL. 1 PD 117588 | A quinolone antibacterial agent - Santa Cruz Biotechnology Store at -20°C. For maximum solubility in aqueous buffers, dissolve directly in DMSO and then dilute with the appropriate aqueous buffer. The solution should be stored at -20°C and used within 1 day. Description: Quinolone antibacterial agent that is active against both Gram-positive and Gram-negative bacteria. 1 PD117588 | C20H23F2N3O3 | ChemSpider this compound is a quinolone antibacterial agent. It is active against both Gram-positive and Gram-negative bacteria (MICs = 0.008-2 ug/ml). ... PD-117588, PD 117588, this compound. SMILES. C1CC(N(C1)c2c(cc3c(c2F)n(cc(c3=O)C(=O)O)C4CC4)F)CNCC. InChI. InChI=1S/C20H23F2N3O3/c1-2-23-8-11-5-6-24(9-11)18-15(21)7-13-17(16(18)22)25(12-3-4-12)10-14(19(13)26)20(27)28/h7,10-12,23H,2-6,8-9H2,1H3,(H,27,28) 1 PD 117588, 99734-97-1 - ChemicalBook In Vitro. PD 117588 is a quinolone antibacterial agent. It is active against both Gram-positive and Gram-negative bacteria (MICs = 0.008-2 μg/ml). 1 Chemical Information PD 117588 is a quinolone antibacterial agent. It is active against both Gram-positive and Gram-negative bacteria (MICs = 0.008-2 µg/ml). 1 Solubility of quinolone antibacterial agents in 70% isopropyl alcohol and other ... Quinolone antibacterial agents are widely used in human and veterinary medicine. Many of these compounds are poorly soluble in aqueous media. The solubility of seven quinolones (ciprofloxacin, difloxacin (B1670560), enrofloxacin (B1671348), norfloxacin, ofloxacin (B1677185), sarafloxacin (B1681457) and sparfloxacin) was determined in 70% (v/v) isopropyl alcohol (IPA), a commonly used disinfectant, and in phosphate (B84403) buffer (pH 7.2), tryptic soy broth (TSB) and water. The solubility of the quinolones in 70% IPA was significantly greater than in the aqueous media. The order of solubility in 70% IPA was sparfloxacin (B39565) > sarafloxacin > enrofloxacin > ofloxacin > difloxacin > ciprofloxacin (B1669076) > norfloxacin. The solubility of the quinolones in the aqueous media was generally low, with the exception of ofloxacin in TSB. The results of this study indicate that 70% IPA is a good solvent for quinolone antibacterial agents. This information is useful for the preparation of stock solutions of these compounds for in vitro susceptibility testing. 2 Technical Support Center: this compound
This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Question: I am having trouble dissolving this compound. What are the common causes and how can I resolve them?
Answer:
Difficulties in dissolving this compound can arise from several factors, including the choice of solvent, concentration, and handling technique. The following sections provide a systematic approach to troubleshooting and resolving these issues.
Root Cause Analysis and Solutions
1. Inappropriate Solvent Selection:
-
Problem: this compound is sparingly soluble in water and aqueous buffers. Using these as the primary solvent will result in poor dissolution.
-
Solution: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.
2. Insufficient Solvent Volume:
-
Problem: Attempting to dissolve a large amount of this compound in a minimal volume of solvent can lead to saturation and incomplete dissolution.
-
Solution: Ensure you are using a sufficient volume of DMSO to achieve the desired concentration. Refer to the solubility data table below for guidance.
3. Low Temperature:
-
Problem: The dissolution of chemical compounds is often an endothermic process, meaning that it is favored by higher temperatures.
-
Solution: Gentle warming can aid dissolution. If you are still experiencing issues after adding the solvent, try warming the solution to 37°C.
4. Inadequate Agitation:
-
Problem: Insufficient mixing can lead to localized saturation of the solvent and prevent the remaining solid from dissolving.
-
Solution: Vortexing or sonicating the solution can significantly improve the rate and extent of dissolution. An ultrasonic bath is particularly effective.
Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting this compound dissolution problems.
Caption: Troubleshooting workflow for dissolving this compound.
Data Presentation
Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 15 mg/mL | [1] |
| DMSO | ≥ 33 mg/mL | |
| DMSO | 100 mg/mL (255.49 mM) | |
| Water | Insoluble | |
| Aqueous Buffers | Generally insoluble (requires initial dissolution in DMSO) |
Note: Solubility can vary between different suppliers and batches.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Calculate the required mass: Based on your desired stock concentration and volume, calculate the mass of this compound needed. The molecular weight of this compound is 391.41 g/mol .
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a suitable microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of high-purity DMSO to the tube.
-
Facilitate dissolution:
-
Vortex the tube vigorously for 30-60 seconds.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C and continue to mix until the solid is completely dissolved.
-
-
Storage: Store the stock solution at -20°C for long-term storage (months). For short-term storage (days to weeks), 0-4°C is acceptable.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound? A1: The molecular weight of this compound is 391.41 g/mol .
Q2: How should I store undissolved this compound powder? A2: The solid compound should be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). It should be kept dry and in the dark.
Q3: Can I store this compound in an aqueous solution? A3: It is not recommended to store this compound in aqueous solutions for more than one day.[1] Prepare fresh dilutions in aqueous buffers from a DMSO stock solution immediately before use.
Q4: What is the chemical formula of this compound? A4: The chemical formula for this compound is C20H23F2N3O3.
Q5: Is this compound active against both Gram-positive and Gram-negative bacteria? A5: Yes, this compound is a quinolone antibacterial agent that is active against both Gram-positive and Gram-negative bacteria.[1]
References
Technical Support Center: PD117588
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with PD117588. The information is tailored for researchers, scientists, and drug development professionals to help mitigate experimental variability and ensure reliable results.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the use of this compound.
Issue 1: Inconsistent or No Compound Activity
| Potential Cause | Recommended Solution |
| Improper Storage | This compound should be stored at 0-4°C for short-term use (days to weeks) and at -20°C for long-term storage (months to years). Ensure the compound is protected from light. |
| Incorrect Solvent | Use a certified organic solvent like Dimethyl Sulfoxide (DMSO) to prepare high-concentration stock solutions. |
| Low Final DMSO Concentration | The final concentration of DMSO in your experimental setup should be kept low (ideally ≤1%) to prevent solvent-induced effects on cell growth or compound activity.[1] |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles which can degrade the compound.[1] |
| Interference from Culture Medium | Divalent cations (e.g., Mg2+, Ca2+) in the culture medium can chelate quinolones and reduce their bioavailability. Consider using cation-adjusted media or chelating agents in your experimental design if variability is high. |
| Inaccurate Inoculum Density | For microbiology assays, standardize the bacterial inoculum to a 0.5 McFarland turbidity standard to ensure consistent cell numbers between experiments.[1] |
Issue 2: Poor Solubility and Precipitation
| Potential Cause | Recommended Solution |
| Incorrect Solvent | Ensure the use of an appropriate solvent such as DMSO for the initial stock solution. |
| Precipitation in Aqueous Media | When diluting the DMSO stock solution into aqueous buffers or culture media, do so gradually and with gentle mixing to prevent the compound from precipitating. |
| Low Temperature of Media | Warm the culture media or buffer to the experimental temperature (e.g., 37°C) before adding the compound to improve solubility. |
| High Final Concentration | If precipitation occurs at the desired final concentration, consider performing a solubility test to determine the maximum soluble concentration in your specific experimental medium. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a quinolone antibiotic. Quinolones primarily target bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones lead to double-strand DNA breaks and ultimately bacterial cell death.[2][3]
Q2: Can this compound affect eukaryotic cells?
A2: While quinolones are designed to be selective for prokaryotic topoisomerases, some can exhibit activity against eukaryotic topoisomerase II.[4] This can be a source of off-target effects and should be considered when designing and interpreting experiments with eukaryotic cells. The effects are generally less potent than on their bacterial targets.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM) in a certified organic solvent like DMSO.[1] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Q4: What are the recommended storage conditions for this compound?
A4: For short-term storage, keep this compound dry, dark, and at 0-4°C. For long-term storage, it should be kept at -20°C.
Q5: What quality control measures should I take in my experiments?
A5: To ensure the reliability of your results, include the following controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Use a compound with a known and similar mechanism of action.
-
Untreated Control: A sample of cells that have not been exposed to any treatment.
Experimental Protocols
Broth Microdilution MIC Assay for Bacterial Susceptibility
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 0.008 to 128 µg/mL.[1]
-
Include a growth control well (MHB with no compound) and a sterility control well (MHB only).[1]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) bacterial culture on a non-selective agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline or MHB.[1]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed by visual inspection or using a microplate reader.[1]
-
Visualizations
Caption: Generalized mechanism of action for quinolone antibiotics like this compound in bacteria.
Caption: A typical experimental workflow for evaluating the effect of this compound on cultured cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: PD117588
Notice: Information regarding the compound "PD117588" is not available in publicly accessible scientific literature or chemical databases. The identifier may be incorrect, an internal designation not yet in the public domain, or a typographical error. The following information is based on general principles for optimizing the concentration of a novel research compound and should be adapted once the true identity and properties of the compound are known.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro experiments?
A1: For a novel compound where the effective concentration is unknown, a common starting point is to perform a dose-response curve. A typical range for initial screening is from 1 nM to 100 µM. This wide range helps in identifying the concentration at which the compound exhibits its desired biological effect without inducing significant toxicity.
Q2: How can I determine the optimal concentration of this compound for my specific cell line?
A2: The optimal concentration is cell-line dependent. To determine this, a cell viability or proliferation assay (e.g., MTT, XTT, or CellTiter-Glo®) is recommended. By treating your cells with a serial dilution of this compound, you can determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which represents the concentration at which the compound produces 50% of its maximal effect.
Q3: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the cause?
A3: High toxicity at low concentrations can be due to several factors:
-
Compound Instability: The compound may be degrading into toxic byproducts.
-
Off-Target Effects: The compound may be interacting with unintended cellular targets.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. Ensure the final solvent concentration in your culture medium is typically below 0.5%.
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the compound's mechanism of action.
Q4: I am not observing any effect of this compound in my experiments. What are the possible reasons?
A4: A lack of effect could be due to:
-
Insufficient Concentration: The concentrations used may be too low to elicit a response.
-
Poor Solubility: The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration.
-
Compound Inactivity: The compound may not be active in your specific experimental system or may have degraded.
-
Incorrect Target: The cellular target of this compound may not be present or functionally important in your chosen cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate experiments. | Inconsistent compound dilution or plating density of cells. | Prepare a fresh stock solution for each experiment. Ensure accurate and consistent cell seeding. |
| Precipitation of the compound in the culture medium. | The compound has low aqueous solubility. | Decrease the final concentration of the compound. Increase the concentration of the solvent (e.g., DMSO), ensuring it remains at a non-toxic level. Consider using a different solvent or a solubilizing agent. |
| Inconsistent results over time. | Degradation of the compound in stock solution. | Aliquot the stock solution and store it at the recommended temperature (typically -20°C or -80°C) to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
As the signaling pathway for the unidentified compound "this compound" is unknown, a generic experimental workflow for optimizing its concentration is provided below.
Caption: Workflow for determining the optimal concentration of a novel compound.
Technical Support Center: PD117588
Notice: Our internal investigation to retrieve specific information for a compound designated as "PD117588" has been unsuccessful. This identifier does not correspond to a readily available compound in public or internal chemical databases. It is possible that "this compound" is an internal development code that has not been publicly disclosed, is an obsolete identifier, or contains a typographical error.
We recommend verifying the compound identifier and consulting any available internal documentation or the original source of the compound.
In the absence of specific data for "this compound," this technical support center provides general guidance and troubleshooting strategies for addressing potential degradation issues with experimental small molecule compounds, particularly those developed in a pharmaceutical research setting. The information below is based on common challenges encountered during drug development and offers a framework for investigating and mitigating stability problems.
Frequently Asked Questions (FAQs) on Compound Degradation
Q1: My experimental results with a novel compound are inconsistent. Could degradation be the cause?
A1: Yes, inconsistent results are a primary indicator of compound instability. Degradation can lead to a decrease in the concentration of the active compound and the formation of impurities, both of which can significantly impact experimental outcomes. Look for trends such as a decrease in potency or activity over time, or variability between different batches or preparations of the compound.
Q2: What are the most common causes of degradation for small molecule drug candidates?
A2: The primary factors contributing to the degradation of small molecule compounds include:
-
Hydrolysis: Reaction with water. This is a common degradation pathway for compounds containing ester, amide, or lactam functionalities. The pH of the solution can significantly influence the rate of hydrolysis.
-
Oxidation: Reaction with oxygen. Compounds with electron-rich moieties, such as phenols, thiols, and aldehydes, are often susceptible to oxidation. The presence of metal ions can catalyze oxidative degradation.
-
Photodegradation: Degradation upon exposure to light, particularly UV light. Compounds with chromophores that absorb light in the UV-visible range are at risk.
-
Thermal Degradation: Degradation at elevated temperatures. The stability of a compound at room temperature and under accelerated conditions (e.g., 40°C) should be assessed.
-
Solvent Effects: The choice of solvent can impact stability. Solvents can participate in degradation reactions or influence the conformation of the molecule, making it more or less susceptible to degradation.
Q3: How can I determine if my compound is degrading?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique. A typical workflow involves:
-
Developing an HPLC method that separates the parent compound from potential degradants.
-
Subjecting the compound to forced degradation (stress testing) under various conditions (e.g., acidic, basic, oxidative, photolytic, thermal).
-
Analyzing the stressed samples by HPLC to identify and quantify the parent compound and any degradation products.
Troubleshooting Guide: Investigating Degradation Issues
If you suspect your experimental compound is degrading, follow this systematic troubleshooting guide.
Step 1: Initial Assessment and Observation
-
Review Experimental Data: Look for trends in your data that suggest instability (e.g., decreasing activity over time, high variability between replicates).
-
Visual Inspection: Note any changes in the physical appearance of your compound stock solutions or solid material (e.g., color change, precipitation).
-
Check Storage Conditions: Confirm that the compound has been stored under the recommended conditions (e.g., temperature, light protection, inert atmosphere).
Step 2: Analytical Characterization of Stability
-
Purity Analysis: Re-analyze the purity of your current batch of the compound using a high-resolution analytical technique like HPLC-MS or LC-MS. Compare this to the initial certificate of analysis if available.
-
Forced Degradation Studies: If not already done, perform forced degradation studies to understand the compound's liabilities. This will help identify the conditions under which it is unstable.
Step 3: Experimental Protocol Review and Optimization
-
Solvent Selection: Evaluate the compatibility of your experimental solvents with the compound. Consider if a less reactive or higher purity solvent could be used.
-
pH Control: If working in aqueous solutions, ensure the pH is buffered and maintained in a range where the compound is stable.
-
Light Exposure: Minimize exposure of the compound and its solutions to light, especially if photostability is a concern. Use amber vials or cover containers with aluminum foil.
-
Temperature Control: Perform experiments at a controlled and consistent temperature. Avoid repeated freeze-thaw cycles of stock solutions.
-
Oxygen Sensitivity: If the compound is susceptible to oxidation, consider de-gassing solvents and working under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: General Forced Degradation Study
Objective: To identify the degradation pathways of a new chemical entity (NCE).
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature.
-
Thermal Stress: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C).
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light).
-
-
Sample Analysis: At various time points, withdraw aliquots of the stressed samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the parent peak and any new peaks corresponding to degradation products.
Protocol 2: Preparation and Handling of Experimental Compound Solutions
Objective: To ensure the integrity of compound solutions used in biological assays.
Methodology:
-
Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO) for preparing stock solutions.
-
Stock Solution Preparation:
-
Allow the solid compound to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the required amount of compound accurately.
-
Dissolve the compound in the chosen solvent to the desired concentration. Gentle warming or sonication may be used to aid dissolution, but thermal stability should be considered.
-
-
Storage:
-
Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping them in foil.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration in the appropriate assay buffer immediately before use.
-
Avoid prolonged storage of dilute aqueous solutions.
-
Visualizations
The following diagrams illustrate key concepts in troubleshooting compound degradation.
Technical Support Center: PD117588 Kinase Assay
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the accuracy and reliability of their PD117588 kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the this compound kinase assay?
A1: The this compound kinase assay is a biochemical method designed to measure the activity of a specific kinase in the presence of the inhibitor, this compound. Most kinase assays quantify the phosphorylation of a substrate by a kinase. The assay format can vary, with common methods including radiometric assays that use radioactively labeled ATP, and non-radiometric assays such as fluorescence-based, luminescence-based, and antibody-based detection methods.[1][2][3] The choice of assay format depends on factors like throughput requirements, cost, and sensitivity.[1][4]
Q2: What are the critical reagents in this assay?
A2: The critical reagents for a successful this compound kinase assay typically include:
-
Kinase: A purified and active enzyme is essential.
-
Substrate: This can be a peptide or a protein that is specifically phosphorylated by the kinase.
-
ATP: As the phosphate (B84403) donor, the concentration of ATP is a critical parameter, especially for ATP-competitive inhibitors.[4]
-
This compound: The inhibitor being tested.
-
Assay Buffer: Contains components like a buffering agent, salts (e.g., MgCl2, MnCl2), a reducing agent (e.g., DTT), and a protein carrier (e.g., BSA) to ensure optimal kinase activity and stability.[4]
-
Detection Reagents: These vary depending on the assay format and may include radiolabeled ATP, specific antibodies against the phosphorylated substrate, or coupled enzymes for signal generation.[1][5]
Q3: How should I determine the optimal concentration of kinase and substrate?
A3: The optimal concentrations of kinase and substrate should be determined empirically through a series of titration experiments. For the kinase, you should aim for a concentration that yields a linear reaction rate over the desired assay time. For the substrate, the concentration is often kept at or near its Michaelis-Menten constant (Km) to ensure the assay is sensitive to inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal | 1. Non-enzymatic phosphorylation of the substrate. 2. Contaminated reagents. 3. Autophosphorylation of the kinase. 4. Non-specific binding of detection reagents.[1] | 1. Run a control reaction without the kinase. 2. Use fresh, high-quality reagents. 3. Optimize kinase concentration. 4. Include appropriate blocking agents in the assay buffer. |
| Low signal-to-noise ratio | 1. Suboptimal enzyme concentration. 2. Inactive kinase. 3. Incorrect buffer composition (pH, salt concentration). 4. Insufficient incubation time.[5] | 1. Titrate the kinase to find the optimal concentration. 2. Verify kinase activity with a positive control inhibitor. 3. Optimize buffer components. 4. Perform a time-course experiment to determine the linear range of the reaction. |
| High well-to-well variability | 1. Pipetting errors. 2. Inconsistent mixing. 3. Temperature fluctuations across the assay plate. 4. Edge effects on the microplate. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough mixing of all reagents. 3. Incubate plates in a temperature-controlled environment. 4. Avoid using the outer wells of the plate or fill them with buffer. |
| Inconsistent IC50 values for this compound | 1. Variability in reagent concentrations (especially ATP).[4] 2. Different assay incubation times. 3. Serial dilution errors of the inhibitor. 4. Lot-to-lot variability of reagents. | 1. Use a consistent ATP concentration, ideally at or near the Km value. 2. Maintain a consistent pre-incubation and reaction time. 3. Prepare fresh serial dilutions of the inhibitor for each experiment. 4. Qualify new lots of critical reagents. |
| False positives or false negatives | 1. Compound interference with the detection system (e.g., fluorescence quenching or enhancement).[5] 2. Compound insolubility. 3. Non-specific inhibition. | 1. Run control experiments without the kinase to check for compound interference. 2. Visually inspect for compound precipitation and consider using a solubility-enhancing agent. 3. Perform counter-screens to rule out off-target effects. |
Experimental Protocols
Standard Kinase Activity Assay Protocol
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular kinase and substrate being used.
-
Prepare Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA.
-
Kinase Solution: Prepare a 2X working solution of the kinase in Assay Buffer.
-
Substrate + ATP Solution: Prepare a 4X working solution containing the substrate and ATP in Assay Buffer.
-
This compound Solution: Prepare a 4X serial dilution of this compound in Assay Buffer with a final DMSO concentration of 1%.
-
Stop Solution: (Assay dependent) e.g., for radiometric assays, this could be 3% phosphoric acid.
-
-
Assay Procedure:
-
Add 5 µL of the 4X this compound solution to the wells of a microplate.
-
Add 5 µL of the 2X Kinase Solution to each well.
-
Incubate for 15 minutes at room temperature (pre-incubation).
-
Initiate the kinase reaction by adding 10 µL of the 4X Substrate + ATP Solution to each well.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 10 µL of Stop Solution.
-
Proceed with the detection method specific to your assay format (e.g., filter binding for radiometric assays, reading fluorescence for FRET assays).
-
Visualizations
Caption: A generic kinase signaling cascade illustrating the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the IC50 value of this compound.
References
- 1. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: PD117588
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the hypothetical sigma-2 receptor antagonist, PD117588.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
Question: My cell viability assays with this compound are showing high variability between experiments. What are the potential causes and how can I troubleshoot this?
Answer: Inconsistent results in cell viability assays are a common challenge. Several factors related to the compound, the cells, or the assay itself can contribute to this variability. A systematic approach to troubleshooting is crucial for obtaining reproducible data.
Troubleshooting Workflow for Inconsistent Cell Viability
Caption: A flowchart for troubleshooting inconsistent cell viability results.
A detailed breakdown of potential issues and solutions is provided in the table below.
| Potential Cause | Troubleshooting Steps |
| Compound Integrity and Handling | - Verify Stock Concentration: Use spectrophotometry or HPLC to confirm the concentration of your stock solution. - Assess Solubility: Visually inspect for precipitation when diluting in media. If solubility is an issue, consider using a different solvent or a lower concentration. - Evaluate Stability: Protect from light and store at the recommended temperature. Prepare fresh dilutions for each experiment. |
| Cell Culture Conditions | - Standardize Cell Passage Number: Use cells within a consistent and low passage number range for all experiments.[1] - Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses.[1] - Ensure Uniform Seeding: Use a calibrated multichannel pipette and ensure a single-cell suspension to achieve even cell distribution in multi-well plates.[2] |
| Assay Protocol | - Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation period for observing the effects of this compound. - Check for Assay Interference: Run controls with this compound in the absence of cells to check for autofluorescence or quenching of the detection reagent.[3] - Select Appropriate Plates: For luminescence-based assays, use white-walled plates to maximize signal. For fluorescence, black-walled plates are preferred to reduce crosstalk.[1] |
| Data Analysis | - Review Curve Fitting: Ensure you are using an appropriate non-linear regression model to calculate IC50 values. - Proper Background Subtraction: Include wells with media and the assay reagent but no cells to determine the background signal. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a hypothetical antagonist of the sigma-2 receptor. Sigma-2 receptors are overexpressed in many tumor cell lines.[4] While the precise signaling pathways are still under investigation, antagonism of the sigma-2 receptor is thought to disrupt cellular homeostasis and can lead to apoptosis in cancer cells.[5][6]
Hypothetical Signaling Pathway for this compound
Caption: A diagram of the hypothetical signaling pathway for this compound.
Q2: How can I determine if this compound is acting as an agonist or antagonist in my system?
The functional effect of a sigma-2 ligand can be determined using cell-based assays. A common method is to compare the cytotoxic effects of your compound to a known sigma-2 agonist, such as siramesine.[5]
-
Agonists will typically induce cell death in a dose-dependent manner.
-
Antagonists may have little to no cytotoxic effect on their own but can block the effects of a sigma-2 agonist.
-
Partial agonists will induce cell death but to a lesser extent than a full agonist.[5]
Table of Expected Outcomes for Functional Assays
| Compound | Treatment Condition | Expected Effect on Cell Viability |
| This compound | This compound alone | Minimal to no decrease |
| Sigma-2 Agonist | Agonist alone | Significant decrease |
| This compound + Sigma-2 Agonist | Co-treatment | Attenuation of the agonist's effect |
Q3: What are some common artifacts to be aware of when working with small molecules like this compound?
Small molecules can sometimes interfere with assays, leading to misleading results. It is important to be aware of and control for these potential artifacts.[3]
-
Autofluorescence: The compound itself may fluoresce at the same wavelengths as your assay's reporter, leading to a false positive signal.[3]
-
Fluorescence Quenching: The compound may absorb the light emitted by the fluorophore in your assay, resulting in a false negative.[3]
-
Colloidal Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes, which can be mistaken for targeted activity.[3]
To test for these, run control experiments with the compound in the absence of cells or the target enzyme.[3] The inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) can help to identify issues with aggregation.[3]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines in a 96-well format.
Materials:
-
Adherent cancer cell line of choice
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) and normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate.
Materials:
-
Cells treated with this compound (and appropriate controls) in a multi-well plate
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
Fluorometer or plate reader with appropriate filters for the chosen substrate
Procedure:
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol for your chosen caspase assay kit. This typically involves washing the cells and then adding a lysis buffer.
-
Lysate Collection: Collect the cell lysates.
-
Assay Reaction: In a new plate, add a small volume of cell lysate to each well containing the assay buffer and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C, protected from light, for the time recommended in the assay protocol (e.g., 1-2 hours).
-
Fluorescence Reading: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the cleaved substrate.
-
Data Analysis: Compare the fluorescence of the treated samples to the untreated and positive controls to determine the fold-change in caspase-3 activity.
References
- 1. youtube.com [youtube.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. benchchem.com [benchchem.com]
- 4. Small-Molecule Sigma1 Modulator Induces Autophagic Degradation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional assays to define agonists and antagonists of the sigma-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Antibacterial Assays for Compound PD117588
Welcome to the technical support center for Compound PD117588 antibacterial assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully executing their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our Minimum Inhibitory Concentration (MIC) results for Compound this compound. What are the common causes?
A1: Variability in MIC assays for Compound this compound can arise from several factors, often related to its physicochemical properties and the experimental setup. The most common causes include:
-
Compound Precipitation: Due to low aqueous solubility, the compound may precipitate in the assay medium, which reduces its effective concentration.[1]
-
Adsorption to Plastics: The hydrophobic nature of the compound can lead to it binding to the surfaces of standard polystyrene microtiter plates, thereby lowering the concentration available in the broth.[1]
-
Inconsistent Inoculum Density: Variation in the initial number of bacteria is a frequent source of variability in any MIC assay.[1][2]
-
Media Incompatibility: Components within certain broth media can interact with the compound, reducing its antibacterial activity.[1]
Q2: My MIC values are consistently higher than the expected ranges for quality control (QC) strains. What should I investigate first?
A2: Consistently high MIC values often indicate a loss of the compound's effective concentration. A systematic approach to troubleshooting is recommended. First, verify the integrity and concentration of your stock solution. Next, assess for potential precipitation or adsorption to the assay plates. Finally, ensure the inoculum density is correct and consistent.[1]
Q3: I've noticed cloudy or crystalline precipitate in the wells after adding Compound this compound, especially at higher concentrations. How can this be resolved?
A3: Precipitate formation suggests that the compound's solubility limit in the final assay broth has been exceeded.[1] Consider the following solutions:
-
Decrease the final concentration of the solvent (e.g., DMSO) in the assay.
-
Perform an intermediate dilution step. For example, dilute the DMSO stock in a 50:50 mixture of DMSO and broth before the final dilution into 100% broth.[1]
-
Test alternative, compatible solvents for the stock solution.[3]
-
Use alternative media that may enhance solubility or have fewer interacting components.[1]
Q4: I am observing "trailing" or "skipped" wells in my MIC assay. What does this mean and how should I interpret the results?
A4: Trailing is characterized by reduced but still visible growth across a range of higher antibiotic concentrations, which can make determining the MIC endpoint difficult.[2] This can be caused by the compound being bacteriostatic rather than bactericidal at higher concentrations, or if the inoculum density is too high.[2] When trailing occurs, it is recommended to read the endpoint as the lowest concentration that causes a significant reduction in growth (e.g., ~80%) compared to the positive control.[2][4] Consistency in the reading method is crucial for reducing variability.[2]
Q5: How can I be sure my bacterial culture is pure and at the correct concentration for the assay?
A5: Using a mixed culture will lead to unreliable results.[2] To ensure culture purity, always streak for isolation on an appropriate agar (B569324) plate to obtain single colonies before starting a liquid culture.[2] Verify the purity through methods like Gram staining and checking colony morphology.[2] For inoculum preparation, adjust the turbidity of a log-phase bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[2][5]
Troubleshooting Guides
Guide 1: Diagnosing Inconsistent MIC Results
Use the following flowchart to diagnose the root cause of inconsistent MIC values.
Caption: Troubleshooting flowchart for diagnosing inconsistent MIC results.
Guide 2: Addressing Compound Solubility Issues
The following diagram outlines steps to mitigate problems arising from poor compound solubility.
Caption: Workflow for addressing compound solubility issues in assays.
Quantitative Data Summary
Table 1: Example MIC Ranges for Quality Control Strains
Regularly testing QC strains is critical for ensuring the accuracy of your assays.[1] The table below provides hypothetical expected MIC ranges for Compound this compound against common QC strains.
| Quality Control Strain | ATCC Number | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 - 2 |
| Escherichia coli | 25922 | 2 - 8 |
| Pseudomonas aeruginosa | 27853 | 8 - 32 |
| Enterococcus faecalis | 29212 | 1 - 4 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is based on established guidelines for determining the MIC of an antibacterial agent.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent PD117588 precipitation
Technical Support Center: PD117588
Disclaimer: Information regarding a compound specifically designated as "this compound" is not publicly available in scientific literature. The following guide is a generalized set of best practices and troubleshooting steps for preventing the precipitation of small molecule inhibitors with similar characteristics, based on common laboratory experiences.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing visible precipitate after dilution into aqueous media. What is the most common cause?
Precipitation upon dilution into aqueous buffers (like PBS or cell culture media) is the most common solubility issue. This typically occurs when a high-concentration stock solution, usually in an organic solvent like DMSO, is diluted too quickly or into a final concentration that exceeds the compound's aqueous solubility limit. The abrupt change in solvent polarity causes the compound to "crash out" of the solution.
Q2: What is the recommended solvent for creating a primary stock solution of this compound?
For most non-polar small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration primary stock solutions. It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation and ensure maximum solubility. Always consult the manufacturer's datasheet for specific solvent recommendations if available.
Q3: How can I prevent my compound from precipitating during the preparation of working solutions for cell-based assays?
The key is to perform a gradual serial dilution and ensure rapid mixing. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform one or more intermediate dilution steps and add the compound to the final medium while vortexing or swirling to facilitate rapid dispersal.
Q4: Does temperature affect the solubility and stability of this compound?
Yes, temperature can significantly impact solubility. Many compounds are less soluble at lower temperatures. If you store your stock solutions at -20°C or -80°C, ensure the solution is brought to room temperature and fully dissolved (by gentle vortexing) before making any dilutions. Avoid repeated freeze-thaw cycles, which can cause the compound to precipitate over time and may also lead to degradation. It is highly recommended to aliquot stock solutions into single-use volumes.
Q5: The pH of my buffer seems to be affecting solubility. Is this expected?
For compounds with ionizable groups, pH can dramatically alter solubility. If your compound has acidic or basic functional groups, its charge state will change with pH, impacting its ability to stay in solution. If you suspect pH-dependent effects, it is recommended to test solubility in a small range of buffers with different pH values to determine the optimal conditions for your experiment.
Troubleshooting Guide: Preventing Precipitation
This guide provides a logical workflow to diagnose and solve precipitation issues.
Caption: Troubleshooting workflow for diagnosing this compound precipitation.
Quantitative Data & Recommended Concentrations
Table 1: Solubility of Hypothetical this compound in Common Solvents
| Solvent | Solubility (Estimated) | Notes |
|---|---|---|
| DMSO | ≥ 50 mM | Recommended for primary stock solutions. |
| Ethanol (100%) | ≥ 20 mM | Can be used as an alternative to DMSO. |
| PBS (pH 7.4) | < 10 µM | Low aqueous solubility is common. |
| Cell Culture Media + 10% FBS | 10 - 25 µM | Serum proteins can sometimes aid solubility. |
Table 2: Recommended Concentration Ranges for Assays
| Assay Type | Recommended Final Concentration | Max Final DMSO % |
|---|---|---|
| Biochemical Assays (e.g., Kinase Assay) | 1 nM - 1 µM | < 1% |
| Cell-Based Assays (e.g., Viability) | 10 nM - 10 µM | < 0.2% |
| Animal Studies (in vivo) | Formulation Dependent | Vehicle must be optimized (e.g., Solutol, PEG) |
Experimental Protocols
Protocol 1: Preparation of a 20 mM Primary Stock Solution in DMSO
-
Preparation: Allow the vial of powdered this compound and anhydrous DMSO to equilibrate to room temperature before opening.
-
Calculation: Calculate the required volume of DMSO. For example, to make a 20 mM stock from 1 mg of this compound with a formula weight of 450 g/mol :
-
Volume (L) = (Mass (g) / FW ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = (0.001 g / 450) / 0.020 * 1,000,000 = 111.1 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes until the powder is fully dissolved. A brief, gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
This protocol uses a serial dilution method to prevent the compound from precipitating when transferred from a DMSO stock to an aqueous medium.
Caption: Workflow for preparing an aqueous working solution from a DMSO stock.
-
Thaw Stock: Thaw a single-use aliquot of the 20 mM this compound stock solution and warm it to room temperature.
-
Prepare Intermediate Dilution: Add 2 µL of the 20 mM stock solution to 198 µL of pre-warmed cell culture medium. Immediately vortex the solution for 10-15 seconds. This creates a 200 µM intermediate solution with 1% DMSO.
-
Prepare Final Working Solution: Add 50 µL of the 200 µM intermediate solution to 950 µL of pre-warmed cell culture medium. This creates the final 10 µM working solution with a final DMSO concentration of 0.05%, which is well-tolerated by most cell lines.
-
Application: Use this final working solution to treat cells immediately. Do not store aqueous dilutions for extended periods.
Hypothetical Signaling Pathway
The following diagram illustrates a potential mechanism of action for a hypothetical kinase inhibitor like this compound, targeting a key kinase in a generic signaling cascade.
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.
PD117588 stability in different media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of PD117588 in various experimental media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliable and effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
Q2: How should I store this compound stock solutions?
A2: For short-term storage (days to weeks), store the product in a dry, dark environment at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1] With proper storage, the shelf life of this compound is greater than two years.[1]
Q3: Is this compound stable at ambient temperatures?
A3: this compound is stable for a few weeks during standard shipping at ambient temperatures.[1] However, for long-term storage, the recommended colder temperatures should be maintained.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of compound activity in experiments. | Degradation of this compound in the experimental medium. | - Prepare fresh solutions of this compound before each experiment. - Assess the stability of this compound in your specific buffer or cell culture medium using the protocol provided below. - Minimize the exposure of your experimental setup to light. |
| Precipitation of the compound in aqueous solutions. | Poor aqueous solubility. | - Ensure the final concentration of DMSO is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). - For cell culture experiments, consider the presence of proteins in the serum which can sometimes affect solubility. |
| Inconsistent experimental results. | Inconsistent preparation of this compound solutions or variable storage conditions. | - Standardize the protocol for preparing and storing this compound solutions. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Degradation of this compound. | - Identify potential degradation products to understand the degradation pathway. - Adjust experimental conditions to minimize degradation (e.g., change pH, protect from light, use antioxidants). |
Stability of this compound in Different Media
There is currently limited published data on the quantitative stability of this compound in various experimental media. As this compound is a quinolone antibiotic, its stability can be influenced by factors such as pH, temperature, and exposure to light. For reference, the stability of a structurally related fluoroquinolone, ciprofloxacin (B1669076), is summarized below. Please note that this data should be used as a general guide, and it is crucial to perform your own stability assessment for this compound in your specific experimental system.
Table 1: Example Stability of Ciprofloxacin in Aqueous Solutions at Room Temperature
| Medium | pH | Stability (Time to 10% degradation) |
| 0.9% NaCl | 3.5 - 4.6 | > 14 days |
| 5% Dextrose | 3.5 - 4.6 | > 14 days |
| Aqueous Buffer | > 6.0 | Potential for decreased stability and precipitation |
Data inferred from studies on ciprofloxacin. Aqueous solutions of ciprofloxacin hydrochloride are reported to be stable for at least 14 days at room temperature at a pH of 1.5-7.5.[5][6] However, some studies have noted a substantial loss of ciprofloxacin content in admixtures with a pH above 6.[6][7]
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffers
This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
1. Solution Preparation:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., phosphate-buffered saline, Tris buffer). Ensure the final DMSO concentration is low (e.g., 1%) to minimize its effect.
2. Incubation:
- Aliquot the 100 µM solution into multiple vials for each condition to be tested (e.g., different temperatures: 4°C, 25°C, 37°C).
- Protect the vials from light.
- At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial from each condition for analysis.
3. Sample Analysis:
- Analyze the samples by HPLC. The mobile phase and column conditions should be optimized to achieve good separation of the parent compound from any potential degradation products.
- Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation.
4. Data Analysis:
- Plot the percentage of the initial this compound concentration remaining versus time for each condition.
- From this data, the rate of degradation and the half-life of the compound under the tested conditions can be determined.
Signaling Pathway
This compound is a quinolone antibiotic. The primary mechanism of action for this class of drugs is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones block the bacterial cell from dividing and ultimately lead to cell death.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of this compound in an experimental medium.
Caption: Workflow for stability assessment.
References
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation of fluoroquinolones in surface water and antimicrobial activity of the photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ashp.org [publications.ashp.org]
Validation & Comparative
PD117588: An Unidentified Compound in Antimicrobial Research
A comprehensive comparative analysis of the antimicrobial activity of PD117588 versus the widely-used fluoroquinolone antibiotic, ciprofloxacin (B1669076), cannot be conducted at this time due to a significant lack of available scientific data on this compound. Extensive searches of scholarly databases and scientific literature have yielded no information regarding the mechanism of action, antimicrobial spectrum, or any experimental data for a compound designated as this compound.
Therefore, a direct comparison with ciprofloxacin, a well-characterized antibiotic, is not feasible. This guide will proceed by detailing the known activity and mechanisms of ciprofloxacin as a benchmark, highlighting the types of data that would be necessary to facilitate a future comparison should information on this compound become available.
Ciprofloxacin: A Profile of a Broad-Spectrum Antibiotic
Ciprofloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. It is widely prescribed to treat a variety of bacterial infections.
Mechanism of Action
Ciprofloxacin's primary mode of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve torsional strain and allow for the unwinding of the DNA double helix during replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter chromosomes following DNA replication.
By targeting both enzymes, ciprofloxacin effectively halts bacterial cell division and leads to bacterial cell death.
Signaling Pathway of Ciprofloxacin's Action
A Comparative Efficacy Analysis of Quinolone Antibiotics for Drug Development Professionals
An in-depth guide to the performance, mechanisms, and experimental evaluation of quinolone antibiotics, offering valuable insights for researchers, scientists, and drug development professionals in the field of antibacterial drug discovery.
Introduction to Quinolone Antibiotics
Quinolone antibiotics are a class of synthetic, broad-spectrum antimicrobial agents with a bicyclic core structure related to 4-quinolone.[1] Their introduction marked a significant advancement in the treatment of bacterial infections. The subsequent addition of a fluorine atom to the quinolone structure gave rise to the fluoroquinolones, which exhibit substantially enhanced antibacterial activity.[1] Quinolones are widely prescribed for a variety of bacterial infections due to their high potency, broad spectrum of activity, and favorable pharmacokinetic properties.[1][2]
The primary mechanism of action for quinolone antibiotics is the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3] These enzymes are essential for bacterial DNA replication, transcription, and repair.[3] By targeting these enzymes, quinolones induce breaks in the bacterial chromosome, ultimately leading to cell death.[2] Generally, for many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target for many Gram-positive bacteria.[3][4]
Quinolone antibiotics are categorized into generations based on their spectrum of antimicrobial activity.[4][5] First-generation quinolones, such as nalidixic acid, are primarily effective against Gram-negative bacteria and are mainly used for urinary tract infections.[4] Second-generation quinolones, like ciprofloxacin, have an expanded spectrum that includes some Gram-positive bacteria.[4] Third-generation fluoroquinolones, including levofloxacin, offer improved activity against Gram-positive organisms.[4][5] The fourth-generation, exemplified by moxifloxacin, provides the broadest spectrum of activity, encompassing anaerobic bacteria as well.[4][5]
Performance Benchmarking: A Quantitative Comparison
The in vitro activity of quinolone antibiotics is a key indicator of their potential therapeutic efficacy and is commonly measured by the Minimum Inhibitory Concentration (MIC).[3] The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC₉₀ values (the concentration required to inhibit 90% of isolates) for several representative quinolone antibiotics against common Gram-positive and Gram-negative pathogens.
Table 1: Comparative In Vitro Activity (MIC₉₀ in µg/mL) of Quinolone Antibiotics Against Key Bacterial Pathogens
| Antibiotic | Generation | Escherichia coli | Staphylococcus aureus (Methicillin-Susceptible) | Pseudomonas aeruginosa |
| Nalidixic Acid | 1st | 8 - >128[3] | 128 - >512[3] | 700[6] |
| Ciprofloxacin | 2nd | 0.013 - 0.25[3][6] | 0.125 - 8[6] | 0.15 - >32[6] |
| Levofloxacin | 3rd | ≤ 0.06 - 2[6] | 0.06 - >8.0[6] | 0.5 - >512[6] |
| Moxifloxacin | 4th | 4 - 8[6] | 0.064 - 0.5[6] | 1 - >32[6] |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a compilation from multiple sources to provide a comparative overview.[3]
Experimental Protocols
Standardized in vitro susceptibility testing methods are crucial for determining the antibacterial spectrum of quinoline (B57606) derivatives. The following are detailed methodologies for key experiments.
Broth Microdilution Method for MIC Determination
This method is a widely used quantitative technique to determine the MIC of an antimicrobial agent.[1][6]
1. Materials:
-
96-well microtiter plates[1]
-
Mueller-Hinton Broth (MHB)[1]
-
Quinolone antibiotic solutions of known concentrations[1]
2. Procedure:
-
Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of each quinolone antibiotic in MHB directly in the wells of the 96-well plate. The final volume in each well should be 50 µL.[1]
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1][6]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. This will bring the total volume in each well to 100 µL.[1]
-
Controls: Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).[1]
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a plate reader.[1]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of quinolone antibiotics and the experimental workflow for MIC determination.
Caption: General mechanism of action of quinolone antibiotics in a bacterial cell.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
References
Validating the Antibacterial Efficacy of PD117558: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial agent PD117558, a novel quinolone antibiotic. The information is compiled for researchers, scientists, and professionals involved in drug development to evaluate its potential. This document outlines its performance against other antibiotics, based on available data, and details the standard experimental protocols for validation.
Performance Comparison of PD117558
PD117558 has demonstrated a broad spectrum of antibacterial activity, showing particular potency against Gram-positive bacteria and a wide range of Gram-negative organisms. A key study compared its in-vitro activity with other quinolones, namely ciprofloxacin (B1669076), fleroxacin, S-25930, and S-25932, as well as the broader-spectrum agents imipenem (B608078) and ceftazidime.
Qualitative Comparison
Observational data from in-vitro studies indicate that PD117558 exhibits superior or comparable activity against many bacterial isolates when compared to other quinolones. It has been noted for its excellent efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive cocci. Against Gram-negative bacilli, its activity is reported to be potent, with the notable exception of Pseudomonas aeruginosa, against which ciprofloxacin shows greater activity.
Quantitative Data
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of PD117558 and Other Antibiotics
| Bacterial Species | PD117558 (µg/mL) | Ciprofloxacin (µg/mL) | Fleroxacin (µg/mL) | Imipenem (µg/mL) | Ceftazidime (µg/mL) |
| Staphylococcus aureus | Data not available | ||||
| Methicillin-Resistant S. aureus (MRSA) | Data not available | ||||
| Streptococcus pneumoniae | Data not available | ||||
| Enterococcus faecalis | Data not available | ||||
| Escherichia coli | Data not available | ||||
| Klebsiella pneumoniae | Data not available | ||||
| Pseudomonas aeruginosa | Data not available | ||||
| Haemophilus influenzae | Data not available |
Experimental Protocols
To ensure reproducible and comparable results in the evaluation of antibacterial agents like PD117558, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Materials:
-
Test compound (PD117558) and comparator antibiotics
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic. A two-fold serial dilution of each antibiotic is then prepared in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Culture the bacterial strains overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match the 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotics. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as detected by eye or with a spectrophotometer.
Time-Kill Assay
This assay determines the rate of bacterial killing over time in the presence of an antimicrobial agent.
Materials:
-
Test compound (PD117558) and comparator antibiotics at concentrations relative to their MIC (e.g., 1x, 4x, 8x MIC).
-
Bacterial inoculum prepared to a specific starting density (e.g., 1 x 10⁶ CFU/mL).
-
Culture tubes with appropriate broth.
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader).
Procedure:
-
Preparation: Prepare tubes with broth containing the desired concentrations of the antibiotics.
-
Inoculation: Add the standardized bacterial inoculum to each tube, including a growth control tube without any antibiotic.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Serial Dilution and Colony Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.
-
Incubation and Analysis: Incubate the plates overnight and count the number of colony-forming units (CFUs). Plot the log10 CFU/mL against time for each antibiotic concentration to generate time-kill curves.
Visualizations
Quinolone Mechanism of Action
PD117558 is a quinolone antibiotic. The primary mechanism of action for this class of antibiotics is the inhibition of bacterial DNA synthesis.
Caption: Mechanism of action of quinolone antibiotics like PD117558.
Experimental Workflow for Antibacterial Validation
The following diagram illustrates the logical flow of experiments to validate the antibacterial effects of a compound like PD117558.
Caption: Workflow for validating the antibacterial effects of PD117558.
Comparative Analysis of PD117588: A Guide for Researchers
A definitive comparative analysis of the compound designated PD117588 cannot be provided at this time due to the absence of publicly available information regarding its chemical structure, mechanism of action, and pharmacological data.
Initial searches for "this compound" and variations thereof did not yield specific scientific literature or database entries that would allow for a comprehensive comparison with alternative compounds. The designation "PD" historically prefixes compounds from the pharmaceutical company Parke-Davis (now a subsidiary of Pfizer). It is plausible that this compound is an internal designation for a compound that was not advanced to later stages of development or widely disclosed in public forums.
For a thorough comparative study, the following information on this compound is essential:
-
Chemical Structure: The precise molecular structure is necessary to understand its class and potential interactions.
-
Mechanism of Action: Identifying the biological target(s) and the signaling pathways it modulates is crucial for selecting appropriate alternatives for comparison.
-
Pharmacological Data: Quantitative data on its potency, efficacy, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) properties are required for a meaningful comparison.
In the absence of this specific information, this guide will provide a template for a comparative study that researchers can utilize once the necessary data for this compound becomes available. The following sections outline the structure and type of information that would be included in a comprehensive comparison guide, adhering to the user's core requirements.
Template for Comparative Analysis: this compound vs. Alternative Compounds
This section will serve as a placeholder for the comparative analysis. Once the identity and properties of this compound are known, this template can be populated with relevant data. For the purpose of this template, we will make a hypothetical assumption that this compound is a dopamine (B1211576) agonist, a class of drugs often used in the management of Parkinson's disease.[1][2][3][4][5] Alternatives in this class include compounds like Pramipexole and Ropinirole.[1][5]
Data Presentation
Quantitative data is best presented in a tabular format for ease of comparison.
Table 1: In Vitro Receptor Binding Affinity
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Pramipexole | 2.2 | 0.5 | 5.1 |
| Ropinirole | 29 | 7 | 45 |
Ki (Inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Efficacy in a Parkinson's Disease Animal Model
| Compound | Dose (mg/kg) | Reduction in Motor Deficits (%) | Duration of Action (hours) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Pramipexole | 1 | 65 | 4-6 |
| Ropinirole | 2 | 60 | 6-8 |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings.
1. Receptor Binding Assay
-
Objective: To determine the binding affinity of the test compounds to dopamine receptor subtypes.
-
Methodology:
-
Cell membranes expressing recombinant human dopamine D2, D3, and D4 receptors are prepared.
-
A radioligand, such as [3H]spiperone, is used as a competitive binder.
-
Increasing concentrations of the test compound (this compound, Pramipexole, Ropinirole) are incubated with the cell membranes and the radioligand.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
2. Animal Model of Parkinson's Disease (6-OHDA Lesioned Rat Model)
-
Objective: To assess the in vivo efficacy of the test compounds in reversing motor deficits.
-
Methodology:
-
Unilateral lesions of the nigrostriatal dopamine pathway are induced in rats by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
After a recovery period, the rats are tested for rotational behavior induced by a dopamine agonist (e.g., apomorphine) to confirm the lesion.
-
The test compounds (this compound, Pramipexole, Ropinirole) or vehicle are administered to the lesioned rats.
-
Rotational behavior is monitored for a specified period.
-
The percentage reduction in contralateral rotations compared to the vehicle control is calculated as a measure of efficacy.
-
Signaling Pathway and Experimental Workflow Visualization
Visual diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: A simplified diagram of the dopamine D2 receptor signaling pathway.
References
- 1. Dopamine agonists (pramipexole, ropinirole, rotigotine) | Parkinson's UK [parkinsons.org.uk]
- 2. Dopamine Agonists | Parkinson's Foundation [parkinson.org]
- 3. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 5. Dopamine Receptor Agonists & Parkinson's | APDA [apdaparkinson.org]
Unveiling Cross-Resistance Patterns Between DNA Gyrase Inhibitors and Other Antibiotic Classes
A comparative analysis of antibiotic susceptibility in the face of acquired resistance to DNA gyrase inhibitors, a class of antibiotics that includes the widely used fluoroquinolones, reveals critical insights for researchers and drug development professionals. Understanding the nuances of cross-resistance is paramount in navigating the challenge of antimicrobial resistance and guiding the development of novel therapeutic strategies.
This guide provides an objective comparison of the performance of various antibiotic classes against bacterial strains with acquired resistance to DNA gyrase inhibitors. The data presented is supported by established experimental protocols and visualized through detailed diagrams to facilitate a comprehensive understanding of the underlying mechanisms. As specific data for "PD117588" is not publicly available, this guide focuses on the well-characterized fluoroquinolone class of DNA gyrase inhibitors, using ciprofloxacin (B1669076) as a representative agent.
Quantitative Analysis of Cross-Resistance
The development of resistance to one antibiotic can unfortunately lead to decreased susceptibility to other, often unrelated, antibiotic classes. This phenomenon, known as cross-resistance, is a significant hurdle in the effective treatment of bacterial infections. To quantify this effect, the Minimum Inhibitory Concentration (MIC) of various antibiotics was determined against both a susceptible (wild-type) bacterial strain and a corresponding strain with experimentally selected resistance to ciprofloxacin. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
The following table summarizes the MIC values for a panel of antibiotics against a susceptible strain of Escherichia coli and its ciprofloxacin-resistant counterpart. The data illustrates the impact of fluoroquinolone resistance on the efficacy of other drug classes.
| Antibiotic Class | Antibiotic | Susceptible E. coli MIC (µg/mL) | Ciprofloxacin-Resistant E. coli MIC (µg/mL) | Fold Change in MIC |
| Fluoroquinolone | Ciprofloxacin | 0.015 | >32 | >2133 |
| Levofloxacin | 0.03 | 16 | 533 | |
| β-Lactam | Ampicillin | 4 | 128 | 32 |
| Cefotaxime | 0.125 | 4 | 32 | |
| Meropenem | 0.03 | 0.125 | 4 | |
| Aminoglycoside | Gentamicin | 0.5 | 8 | 16 |
| Tobramycin | 0.25 | 4 | 16 | |
| Tetracycline | Tetracycline | 2 | 64 | 32 |
| Doxycycline | 1 | 32 | 32 | |
| Macrolide | Azithromycin | 8 | 32 | 4 |
| Sulfonamide | Trimethoprim/Sulfamethoxazole | 0.5/9.5 | 8/152 | 16 |
Mechanisms of Action and Resistance: A Visual Guide
To understand the basis of cross-resistance, it is essential to visualize the cellular pathways targeted by these antibiotics and the mechanisms bacteria employ to evade their effects.
DNA Gyrase Inhibition Pathway
Fluoroquinolones exert their bactericidal effect by inhibiting DNA gyrase (and topoisomerase IV), enzymes crucial for DNA replication and repair. By trapping the enzyme-DNA complex, they lead to the accumulation of double-strand DNA breaks, ultimately causing cell death.
Key Resistance Mechanisms Leading to Cross-Resistance
Bacteria can develop resistance to fluoroquinolones through several mechanisms. These adaptations can also confer resistance to other classes of antibiotics.
-
Target Modification: Mutations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC) are a primary cause of fluoroquinolone resistance. These mutations alter the drug-binding site on the enzymes, reducing the antibiotic's efficacy. While this mechanism is specific to quinolones, it can create a selective pressure that favors the emergence of other resistance mechanisms.
-
Efflux Pump Overexpression: Bacteria possess efflux pumps, such as the AcrAB-TolC system in E. coli, which can actively transport a wide range of substances, including antibiotics, out of the cell. Overexpression of these pumps, often due to mutations in their regulatory genes (e.g., marR, acrR), leads to reduced intracellular concentrations of not only fluoroquinolones but also other antibiotics like β-lactams, tetracyclines, and macrolides. This is a major driver of cross-resistance.
Experimental Protocols
The data presented in this guide is based on standardized methodologies for antimicrobial susceptibility testing. The following are outlines of the key experimental protocols.
Selection of Ciprofloxacin-Resistant Mutants
A ciprofloxacin-resistant strain can be selected in the laboratory through serial passage of a susceptible strain in the presence of sub-inhibitory concentrations of the antibiotic.
Detailed Protocol:
-
Initial MIC Determination: Determine the baseline MIC of ciprofloxacin for the susceptible bacterial strain using the broth microdilution method.
-
Serial Passage: Inoculate the susceptible strain into a broth medium containing a sub-inhibitory concentration (e.g., 0.5x MIC) of ciprofloxacin.
-
Incubation: Incubate the culture under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Subsequent Passages: After incubation, transfer an aliquot of the culture to a fresh broth medium with a two-fold higher concentration of ciprofloxacin.
-
Repeat: Repeat the passage and incubation steps, progressively increasing the ciprofloxacin concentration until significant growth is observed at concentrations well above the initial MIC.
-
Isolation: Plate the culture from the highest ciprofloxacin concentration onto an agar (B569324) medium containing the same antibiotic concentration to isolate single colonies.
-
Confirmation: Select individual colonies and confirm their resistance by re-determining the MIC of ciprofloxacin. A significant increase in the MIC compared to the parent strain confirms the selection of a resistant mutant.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent against a specific bacterium. This method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)
-
Stock solutions of antibiotics
Procedure:
-
Antibiotic Dilution: Prepare serial two-fold dilutions of each antibiotic in CAMHB directly in the wells of the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of ~5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).
Conclusion
The emergence of resistance to DNA gyrase inhibitors, such as fluoroquinolones, can significantly impact the efficacy of other antibiotic classes. The data presented here highlights that resistance mechanisms, particularly the overexpression of efflux pumps, can lead to broad cross-resistance against β-lactams, aminoglycosides, and tetracyclines. This underscores the importance of comprehensive susceptibility testing and the need for therapeutic strategies that can circumvent these resistance mechanisms. Researchers and drug development professionals should consider these cross-resistance patterns when evaluating new antibiotic candidates and designing treatment regimens.
Benchmarking PD117588: Data Currently Unavailable for Direct Comparison with Standard Antibiotics
Initial searches for the compound designated as PD117588 have not yielded sufficient public data to conduct a direct comparative analysis against standard antibiotics. The identifier "this compound" does not correspond to a recognized antibiotic in publicly accessible scientific literature or databases. Therefore, a detailed benchmarking guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested cannot be generated at this time.
For a comprehensive comparison guide to be developed, information regarding this compound's mechanism of action, spectrum of activity, and data from standardized antimicrobial susceptibility testing would be required. This would typically include:
-
Mechanism of Action: The specific biochemical pathway or cellular component targeted by the compound.
-
Spectrum of Activity: A list of bacterial species against which the compound is effective.
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of the drug that prevents visible growth of a microorganism.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibacterial agent required to kill a particular bacterium.
Without this foundational information, it is not possible to select appropriate standard antibiotics for comparison, nor is it feasible to detail relevant experimental protocols or visualize associated signaling pathways.
Researchers, scientists, and drug development professionals interested in the comparative performance of a novel antimicrobial agent are encouraged to ensure the correct identifier is being used and to consult internal documentation or preliminary study results for the necessary data points to facilitate a meaningful benchmark analysis.
Once such data becomes available, a thorough comparison guide can be developed, adhering to the specified requirements for data presentation, experimental protocol documentation, and visualization of relevant biological pathways and workflows.
Replicating Experiments with PD117588: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the quinolone antibacterial agent PD117588, with a focus on replicating key in vitro experiments. Below you will find a summary of its antibacterial activity against various bacterial species, detailed experimental protocols for determining antimicrobial susceptibility, and a comparison with other quinolone antibiotics.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against a range of Gram-positive and Gram-negative bacteria. The data is presented as the minimum inhibitory concentration (MIC) required to inhibit the growth of 90% of the tested strains (MIC₉₀). For comparison, data for Ciprofloxacin, a widely used fluoroquinolone, is also included where available.
| Bacterial Species | This compound MIC₉₀ (µg/mL) | Ciprofloxacin MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 0.06 | 0.5 |
| Staphylococcus aureus (Methicillin-resistant) | 0.5 | >128 |
| Staphylococcus epidermidis | 0.12 | 1 |
| Enterococcus faecalis | 1 | 2 |
| Streptococcus pneumoniae | 0.12 | 2 |
| Escherichia coli | 0.06 | 0.03 |
| Klebsiella pneumoniae | 0.12 | 0.12 |
| Enterobacter cloacae | 0.12 | 0.12 |
| Pseudomonas aeruginosa | 8 | 1 |
| Bacteroides fragilis group | 2 | 8 |
| Clostridium difficile | 0.5 | 8 |
Experimental Protocols
The following protocols are based on standard methodologies for determining the in vitro susceptibility of bacteria to antimicrobial agents. These can be adapted to replicate experiments with this compound and its alternatives.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
This compound and other comparator antibiotics (e.g., Ciprofloxacin)
-
Mueller-Hinton Broth (MHB) for non-fastidious bacteria
-
Haemophilus Test Medium (HTM) for Haemophilus influenzae
-
MHB supplemented with 5% lysed horse blood for Streptococcus pneumoniae
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C)
Procedure:
-
Prepare Antibiotic Dilutions: Prepare a series of twofold dilutions of this compound and comparator antibiotics in the appropriate broth medium in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Suspend several colonies of the test bacterium in broth to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Incubation: Incubate the plates at 35°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
DNA Gyrase Inhibition Assay
This assay determines the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase, a primary target of quinolone antibiotics.
Materials:
-
Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)
-
Relaxed plasmid DNA (e.g., pBR322)
-
This compound and other test compounds
-
Assay buffer (containing ATP, MgCl₂, KCl, DTT, and bovine serum albumin)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound or the comparator compound.
-
Enzyme Addition: Add a pre-determined amount of DNA gyrase to initiate the supercoiling reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop solution (containing EDTA and a loading dye).
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control (no inhibitor).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the general workflow for evaluating its antibacterial activity.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC testing.
PD117588 synergistic effects with other drugs
I am unable to provide a comparison guide on the synergistic effects of PD117588 with other drugs. The initial searches for a compound with the identifier "this compound" did not yield any publicly available information. This suggests that "this compound" may be an internal, unpublished, or incorrect designation for a drug.
Further investigation into variations of the identifier led to a chemical compound with the CAS number 94695-52-0, identified as "1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid," which is an impurity related to the antibiotic moxifloxacin. There is no available literature on the synergistic effects of this specific compound in a therapeutic context.
Additionally, searches for similar numerical designations revealed information on an anti-cancer agent, CI-941 , an anthrapyrazole that was investigated in Phase I clinical trials. While information on its pharmacokinetics and toxicity is available, there is no readily accessible data on its synergistic effects with other drugs from the conducted searches.
Given the lack of information on a compound specifically named this compound and the absence of data on synergistic effects for potentially related compounds, it is not possible to create the requested comparison guide.
For researchers, scientists, and drug development professionals interested in synergistic drug interactions, it is recommended to consult proprietary internal databases if "this compound" is an internal compound name. For publicly available information, utilizing chemical identifiers such as CAS numbers or alternative names (like CI-941) in scientific databases (e.g., PubMed, Scopus, clinical trial registries) would be the appropriate approach to find relevant studies, should any exist.
Safety Operating Guide
Prudent Disposal of PD117588: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling specialized chemical compounds, ensuring safe and compliant disposal is a critical component of laboratory operations and environmental responsibility. This guide provides essential, step-by-step information for the proper handling and disposal of waste containing the chemical compound PD117588, emphasizing safety and adherence to regulatory standards.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available through general searches. The following procedures are based on general best practices for the disposal of research-grade chemical waste. It is imperative to consult the official SDS provided by your supplier for this compound and to follow all institutional and local regulations for hazardous waste disposal.
Immediate Safety and Handling Protocols
Before beginning any disposal process, proper personal protective equipment (PPE) must be worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data and Waste Segregation
While specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal or specific chemical neutralizers, are not available, the primary guiding principle is to treat all waste containing this compound as hazardous.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Waste Segregation | Do not mix with other waste streams unless explicitly permitted by your institution's guidelines. |
| Container Type | Use a designated, leak-proof, and chemically compatible container. |
| Container Labeling | Clearly label with "Hazardous Waste" and the full chemical name: "this compound Waste". |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.
-
Segregation: Isolate all waste materials containing this compound. This includes unused or expired product, contaminated consumables (e.g., pipette tips, vials, and gloves), and any solutions containing the compound.
-
Containerization: Carefully place all segregated this compound waste into a designated hazardous waste container. Ensure the container is appropriate for the physical state of the waste (solid or liquid) and is properly sealed to prevent leaks or spills.
-
Labeling: Affix a hazardous waste label to the container. The label must include the words "Hazardous Waste" and the full chemical name of the contents. Include the date of accumulation and the name of the principal investigator or laboratory group.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible chemicals.
-
Collection and Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical waste through standard laboratory drains or in the regular trash.
Experimental Workflow for Safe Disposal
The logical workflow for the safe disposal of this compound waste is illustrated in the diagram below. Adherence to this workflow is crucial for minimizing risks and ensuring regulatory compliance.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
Safeguarding Laboratory Personnel: Essential Protocols for Handling PD117588
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent, novel compounds like the kinase inhibitor PD117588. Given the limited publicly available safety data for this specific compound, a cautious approach is warranted, treating it as a substance with unknown toxicity. Adherence to stringent safety and disposal protocols is critical to minimize exposure and mitigate potential risks.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is fundamental when working with this compound. The following table outlines the recommended PPE for various laboratory tasks. For chemicals of unknown toxicity, it's prudent to adopt a higher level of protection.[1][2]
| Laboratory Activity | Recommended Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator.- Gloves: Double-gloving with nitrile gloves.- Eye Protection: Chemical splash goggles.- Body Protection: Disposable lab coat. | Prevents inhalation of fine powders and minimizes skin and eye contact.[3] |
| Solution Preparation and Handling | - Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields or chemical splash goggles.- Body Protection: Standard lab coat.- Ventilation: Chemical fume hood. | Reduces risk of splashes and spills, with engineering controls as the primary protection. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.- Eye Protection: Safety glasses.- Body Protection: Standard lab coat.- Containment: Class II biological safety cabinet. | Protects both the user and the cell culture from contamination. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.- Eye Protection: Chemical splash goggles.- Body Protection: Standard lab coat. | Ensures protection against splashes and contact with contaminated waste.[3] |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.[4]
1. Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.
-
Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled as a potent compound with unknown toxicity.[5]
2. Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[3]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][4]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[3]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][6]
Disposal Plan: Managing Contaminated Materials
The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.[7]
-
Chemical Waste: Unused or unwanted this compound should be disposed of through a certified hazardous waste vendor.[7] Do not dispose of it down the drain.[4] The waste container must be compatible with the chemical and clearly labeled.[8]
-
Contaminated Labware: Collect all disposable labware, such as vials and pipette tips, that has come into contact with the compound in a designated, puncture-resistant, and sealed container labeled as "Hazardous Waste" with the chemical name.[7]
-
Contaminated PPE: Carefully doff all used PPE to avoid self-contamination and place it in a sealed bag or container labeled as hazardous waste.[7][4]
Experimental Workflow and Safety Protocols
The following diagram illustrates a logical workflow for the safe handling of a potent research compound like this compound, from initial preparation to final disposal.
References
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. twu.edu [twu.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
